AZD7254
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H22N4O2 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[5-(1H-imidazol-2-yl)-2,4-dimethylphenyl]-4-(pyridin-2-ylmethoxy)benzamide |
InChI |
InChI=1S/C24H22N4O2/c1-16-13-17(2)22(14-21(16)23-26-11-12-27-23)28-24(29)18-6-8-20(9-7-18)30-15-19-5-3-4-10-25-19/h3-14H,15H2,1-2H3,(H,26,27)(H,28,29) |
InChI Key |
BEZRNHWRVKFZJX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C2=NC=CN2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=N4)C |
Canonical SMILES |
CC1=CC(=C(C=C1C2=NC=CN2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=N4)C |
Appearance |
Solid powder |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AZD7254; AZD-7254; AZD 7254 |
Origin of Product |
United States |
Foundational & Exploratory
AZD7254: An In-Depth Technical Guide on a Novel Smoothened Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD7254 is an orally active small molecule inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] Aberrant activation of the Hh pathway is implicated in the pathogenesis of several cancers, making SMO an attractive target for therapeutic intervention. This compound has demonstrated potent anti-cancer effects in preclinical models by effectively abrogating this signaling cascade.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its interaction with the SMO receptor, its effects on the Hedgehog signaling pathway, and available preclinical data.
Introduction to the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. The canonical pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH).[1] In the absence of a ligand, PTCH tonically inhibits the G protein-coupled receptor, Smoothened (SMO). Ligand binding to PTCH relieves this inhibition, allowing SMO to transduce a signal downstream. This ultimately leads to the activation and nuclear translocation of the GLI family of transcription factors, which regulate the expression of target genes involved in cell proliferation, survival, and differentiation.
Core Mechanism of Action of this compound
This compound exerts its pharmacological effect through direct inhibition of the SMO receptor. By binding to SMO, this compound prevents the downstream signaling cascade, even in the presence of activating Hedgehog ligands. This leads to the suppression of GLI transcription factor activity and the downregulation of Hh target genes, thereby inhibiting the pro-tumorigenic effects of an overactive Hh pathway.[1]
Molecular Interactions with Smoothened
The binding of this compound to the SMO receptor is characterized by specific molecular interactions. Key ligand-protein interactions include:
-
π-π stacking: The imidazole group of this compound forms edge-to-plane π-π interactions with the indole group of Tryptophan 281 (Trp281) and with Histidine 470 (His470) of the SMO receptor.[1]
-
Hydrogen bonding: A hydrogen bond is formed between the imidazole NH of this compound and the phenol group of Tyrosine 394 (Tyr394).[1]
These interactions contribute to the potent and specific inhibition of SMO by this compound.
Signaling Pathway Diagram
The following diagram illustrates the canonical Hedgehog signaling pathway and the point of intervention for this compound.
Preclinical Data
At present, detailed quantitative preclinical data for this compound, including IC50 values, binding affinities, and comprehensive pharmacokinetic parameters, are not publicly available in a structured format. The primary scientific literature introducing this compound provides a qualitative assessment of its activity.
In Vivo Efficacy
In a preclinical study utilizing an HT29-MEF (murine embryonic fibroblast) co-implant xenograft model, orally administered this compound demonstrated tumor growth inhibition.[1] The dosing regimen in this study was 40 mg/kg, administered twice daily for 10 days.[1]
Pharmacokinetics and Safety
Preliminary pharmacokinetic data indicates that this compound has moderate plasma clearance in mice and rats.[1] In terms of safety, this compound was found to be inactive in Na+ and K+ ion channel assays but exhibited moderate inhibition of the hERG channel.[1]
Note on Data Availability: A comprehensive summary table of quantitative data and detailed experimental protocols cannot be provided at this time due to the limited availability of this information in the public domain. The key publication referencing the initial discovery and characterization of this compound does not contain the granular data required for such a presentation.
Experimental Protocols
Detailed, step-by-step experimental protocols for assays specifically used to characterize this compound are not publicly available. However, for researchers interested in studying Smoothened inhibitors, the following general methodologies are commonly employed.
General Smoothened Binding Assay Protocol
This protocol describes a competitive binding assay to determine the affinity of a test compound for the SMO receptor.
General GLI-Luciferase Reporter Assay Protocol
This cell-based assay is used to measure the functional inhibition of the Hedgehog pathway by a test compound.
Conclusion
This compound is a potent, orally active inhibitor of the Smoothened receptor with demonstrated anti-cancer activity in preclinical models. Its mechanism of action involves the direct suppression of the Hedgehog signaling pathway. While detailed quantitative data and specific experimental protocols are not yet widely available, the foundational understanding of its mechanism provides a strong basis for further research and development. The information presented in this guide is intended to support the efforts of researchers and drug development professionals in the field of oncology and targeted therapies.
References
The Discovery and Synthesis of AZD7254: A Potent, Orally Active Smoothened Inhibitor for Cancer Therapy
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
AZD7254 is a potent and orally active antagonist of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. Aberrant activation of the Hh pathway is a known driver in various cancers, making SMO an attractive target for therapeutic intervention. This document provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound. It details the lead optimization efforts, structure-activity relationships, in vitro and in vivo pharmacology, and pharmacokinetic properties of this promising anti-cancer agent. All quantitative data are presented in structured tables, and key experimental protocols are described in detail. Visual diagrams of the relevant biological pathway and experimental workflows are provided to facilitate understanding.
Introduction: Targeting the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[1] In the absence of Hh ligands, the transmembrane receptor Patched (PTCH) inhibits the G protein-coupled receptor-like protein Smoothened (SMO).[1] Upon binding of a Hh ligand (e.g., Sonic Hedgehog, Shh) to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which in turn regulate the expression of genes involved in cell proliferation, survival, and differentiation.
Dysregulation of the Hh pathway, often through mutations in PTCH or SMO, can lead to uncontrolled cell growth and is implicated in the development of various cancers, including basal cell carcinoma and medulloblastoma. Therefore, inhibiting the Hh pathway, particularly through the antagonism of SMO, has emerged as a promising strategy for cancer treatment. This compound was developed as a potent and selective SMO inhibitor with favorable drug-like properties.
The Discovery of this compound: From Lead to Candidate
The discovery of this compound stemmed from a lead optimization program centered on a series of heteroarylamide compounds. The primary goal was to identify a potent SMO antagonist with excellent pharmacokinetic properties suitable for oral administration.
Lead Optimization and Structure-Activity Relationship (SAR)
A key finding during the lead optimization process was that the introduction of a methyl group ortho to the heteroaryl moiety on the central aniline core significantly enhanced the compound's potency. This structural modification is believed to favor a bioactive conformation by inducing a dihedral twist between the heteroaryl rings and the aniline core. This conformation, in turn, promotes favorable hydrophobic interactions with key amino acid residues within the SMO binding pocket.
While the specific quantitative SAR data for the entire series leading to this compound is not publicly available, the culmination of these optimization efforts led to the identification of N-[5-(1H-imidazol-2-yl)-2,4-dimethyl-phenyl]-4-(2-pyridylmethoxy)benzamide, designated as this compound.
Synthesis of this compound
The chemical synthesis of this compound involves a multi-step process. While a detailed, step-by-step protocol from a primary literature source is not available in the public domain, a general synthetic route can be postulated based on its chemical structure. The key steps would likely involve the formation of the central amide bond and the construction of the imidazole ring.
A plausible, though unconfirmed, synthetic approach would be:
-
Amide Coupling: Reaction of a suitably substituted aniline derivative (containing the precursor to the imidazole ring) with a 4-(2-pyridylmethoxy)benzoyl chloride or a similar activated carboxylic acid derivative.
-
Imidazole Ring Formation: Cyclization of a diamine precursor on the aniline ring with a suitable one-carbon source to form the imidazole ring. The exact reagents and conditions would be critical to ensure regioselectivity and high yield.
Further details on the precise reagents, reaction conditions, and purification methods would be required from a detailed experimental protocol.
Preclinical Pharmacology
This compound has demonstrated potent and selective inhibition of the SMO receptor and subsequent downstream signaling in the Hh pathway.
In Vitro Potency
This compound potently inhibits the Sonic Hedgehog (Shh) protein with a reported EC50 value of 1.0 nM.
| Assay | Parameter | Value |
| Shh Inhibition | EC50 | 1.0 nM |
| Table 1: In Vitro Potency of this compound |
In Vivo Efficacy
The anti-tumor activity of this compound was evaluated in a co-implant xenograft model using HT29 human colon cancer cells and murine embryonic fibroblasts (MEFs).[1] This model is designed to assess the impact of inhibiting paracrine Hh signaling, where the MEFs provide the Hh ligand to stimulate the growth of the HT29 tumor cells.
In this model, oral administration of this compound resulted in significant tumor growth inhibition.
| Model | Compound | Dose & Regimen | Outcome |
| HT29-MEF Co-implant Xenograft | This compound | 40 mg/kg, p.o., twice daily for 10 days | Significant tumor growth inhibition |
| Table 2: In Vivo Efficacy of this compound |
Pharmacokinetics
Preclinical studies have indicated that this compound possesses excellent pharmacokinetic profiles across multiple species, a key attribute for an orally administered therapeutic.[1]
| Species | Parameter | Value |
| Mouse | Plasma Clearance | Moderate |
| Rat | Plasma Clearance | Moderate |
| Table 3: Pharmacokinetic Profile of this compound |
Safety Profile
Preliminary safety assessments of this compound have been conducted. The compound was found to be inactive in Na+ and K+ ion channel assays. However, it did show moderate inhibition of the hERG (human Ether-à-go-go-Related Gene) channel, which is an important consideration for cardiac safety.[1]
| Assay | Result |
| Na+ Ion Channel | Inactive |
| K+ Ion Channel | Inactive |
| hERG Inhibition | Moderate |
| Table 4: Preliminary Safety Profile of this compound |
Experimental Protocols
SMO Binding Assay (General Protocol)
A definitive, detailed protocol for an this compound-specific SMO binding assay is not publicly available. However, a general radioligand binding assay to determine the affinity of a test compound for the SMO receptor would typically involve the following steps:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the human SMO receptor.
-
Radioligand: A radiolabeled SMO ligand (e.g., [3H]-cyclopamine or a similar tool compound) is used.
-
Competition Binding: The cell membranes are incubated with the radioligand and varying concentrations of the test compound (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the binding affinity (Ki) can be calculated.
HT29-MEF Co-implant Xenograft Model
-
Cell Culture: HT29 human colon cancer cells and murine embryonic fibroblasts (MEFs) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Cell Implantation: A mixture of HT29 cells and MEFs is subcutaneously injected into the flanks of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment: Once the tumors reach a predetermined size, the mice are randomized into treatment and vehicle control groups. This compound is administered orally at the specified dose and schedule.
-
Efficacy Assessment: Tumor growth is monitored throughout the treatment period. The primary endpoint is typically the inhibition of tumor growth in the treated group compared to the control group.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.
Visualizations
References
AZD7254 pharmacology and toxicology
An In-depth Technical Guide on the Pharmacology and Toxicology of AZD7254
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and orally active small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, making SMO an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the preclinical pharmacology and toxicology of this compound, summarizing available data on its mechanism of action, efficacy, pharmacokinetics, and safety profile. All quantitative data are presented in structured tables, and key experimental methodologies are detailed. Visualizations of the relevant signaling pathway and experimental workflows are provided to facilitate understanding.
Introduction
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. In the absence of Hh ligands, the transmembrane receptor Patched (PTCH) inhibits the activity of the G protein-coupled receptor Smoothened (SMO). Binding of Hh ligands to PTCH relieves this inhibition, leading to the activation of SMO and subsequent downstream signaling through the GLI family of transcription factors, ultimately resulting in the expression of Hh target genes. Aberrant activation of this pathway has been identified as a driver in several human cancers.
This compound is a novel compound developed to target the Hh pathway through the specific inhibition of SMO. Its therapeutic potential lies in its ability to suppress tumor growth in cancers dependent on this signaling cascade.
Pharmacology
Mechanism of Action
This compound exerts its pharmacological effect by directly binding to and inhibiting the Smoothened (SMO) receptor. This action blocks the transduction of the Hedgehog signal across the cell membrane, thereby preventing the activation of downstream components of the pathway.[1] Key ligand-protein interactions for this compound with the SMO receptor include:
-
Edge-to-plane π-π interactions between the imidazole group of this compound and the indole group of Trp281 and His470 of the SMO receptor.
-
A hydrogen bond formed between the imidazole NH of this compound and the phenol group of Tyr394 on the SMO receptor.[1]
By inhibiting SMO, this compound effectively suppresses the expression of Hh target genes, which are involved in cell proliferation and survival.
Signaling Pathway
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH) receptor. This binding event alleviates the PTCH-mediated inhibition of Smoothened (SMO), allowing SMO to become active. Activated SMO then initiates a downstream signaling cascade that ultimately leads to the activation of the GLI family of transcription factors. GLI proteins translocate to the nucleus and induce the transcription of target genes that promote cell growth, proliferation, and survival. This compound acts by directly inhibiting SMO, thereby blocking this entire downstream cascade.
In Vivo Efficacy
The anti-tumor activity of this compound has been demonstrated in a preclinical cancer model.
| Model | Cell Lines | Treatment | Outcome |
| Xenograft | HT29-MEF (murine embryonic fibroblast) co-implant | 40 mg/kg this compound, orally (p.o.), twice daily for 10 days | Tumor growth inhibition |
Table 1: Summary of In Vivo Efficacy Data for this compound [1]
A study was conducted to evaluate the in vivo anti-tumor efficacy of this compound. Human colorectal adenocarcinoma cells (HT29) were co-implanted with murine embryonic fibroblasts (MEF) subcutaneously into immunocompromised mice. Once tumors were established, mice were randomized into vehicle control and treatment groups. The treatment group received this compound administered orally at a dose of 40 mg/kg twice daily for a duration of 10 days. Tumor volumes were measured regularly to assess the effect of the treatment on tumor growth.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in preclinical species.
| Species | Parameter | Result |
| Mouse | Plasma Clearance | Moderate |
| Rat | Plasma Clearance | Moderate |
Table 2: Summary of Qualitative Pharmacokinetic Data for this compound [1]
Further quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability have not been publicly disclosed.
Toxicology
The preclinical safety profile of this compound has been evaluated through in vitro assays.
| Assay Type | Target | Result |
| Ion Channel Assay | Na+ Channels | Inactive |
| Ion Channel Assay | K+ Channels | Inactive |
| hERG Assay | hERG Potassium Channel | Moderate Inhibition |
Table 3: Summary of In Vitro Toxicology Data for this compound [1]
A comprehensive toxicology profile, including data from acute, sub-chronic, and chronic toxicity studies, as well as genotoxicity and reproductive toxicology studies, is not publicly available.
The potential for this compound to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel was assessed using a whole-cell patch-clamp electrophysiology assay in a stable cell line expressing the hERG channel. Cells were exposed to a range of concentrations of this compound, and the effect on the hERG current was measured. The concentration-dependent inhibition was determined to evaluate the potential for QT prolongation.
Conclusion
This compound is a potent, orally active inhibitor of the Smoothened receptor with demonstrated anti-tumor efficacy in a preclinical model of cancer driven by the Hedgehog signaling pathway. Its mechanism of action is well-defined, involving direct inhibition of SMO. The compound exhibits moderate plasma clearance in rodents. A key safety finding is the moderate inhibition of the hERG potassium channel, which warrants careful monitoring in any future clinical development. While the currently available data supports the potential of this compound as an anti-cancer agent, a more comprehensive characterization of its pharmacokinetic and toxicology profile is necessary for a complete risk-benefit assessment.
References
In-Depth Technical Guide: AZD7254, a Potent Smoothened Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD7254 is a potent, orally active small molecule inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, making SMO an attractive therapeutic target. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. Detailed methodologies for key experimental assays are presented, along with a visual representation of the Hedgehog signaling pathway to elucidate the mechanism of action of this compound.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the IUPAC name N-[5-(1H-Imidazol-2-yl)-2,4-dimethyl-phenyl]-4-(2-pyridylmethoxy)benzamide. Its structure is characterized by a central benzamide core linking a dimethylphenyl-imidazole moiety and a pyridylmethoxy-phenyl group.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | N-[5-(1H-Imidazol-2-yl)-2,4-dimethyl-phenyl]-4-(2-pyridylmethoxy)benzamide |
| Chemical Formula | C₂₄H₂₂N₄O₂ |
| Molecular Weight | 398.47 g/mol |
| SMILES | Cc1cc(c(N/C(=O)/c2ccc(cc2)OCc2ncccc2)cc1C)c1[nH]cnc1 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage | Dry, dark, and at 0-4°C for short term or -20°C for long term |
Pharmacological Properties
This compound functions as a potent antagonist of the SMO receptor, thereby inhibiting the Hedgehog signaling pathway. This pathway, when aberrantly activated, can drive the proliferation and survival of cancer cells.
Table 2: Pharmacological Profile of this compound
| Parameter | Description |
| Target | Smoothened (SMO) receptor |
| Mechanism of Action | Inhibits the Hedgehog signaling pathway by antagonizing the SMO receptor.[1] |
| In Vivo Efficacy | Has demonstrated tumor growth inhibition in a murine HT29-MEF co-implant xenograft model at a dose of 40 mg/kg, administered orally twice daily for 10 days.[1] |
| Pharmacokinetics | Exhibits moderate plasma clearance in mice and rats.[1] |
| Safety Profile | Inactive in Na+ and K+ ion channel assays, but shows moderate hERG inhibition.[1] |
Mechanism of Action and Signaling Pathway
The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh), the Patched (PTCH) receptor inhibits the activity of the G-protein coupled receptor, Smoothened (SMO). This leads to the proteolytic cleavage of the GLI family of transcription factors, which then act as transcriptional repressors.
Upon binding of a Hedgehog ligand to PTCH, the inhibition of SMO is relieved. SMO then transduces a signal that prevents the cleavage of GLI proteins, allowing them to translocate to the nucleus and activate the transcription of target genes involved in cell proliferation, survival, and differentiation.
This compound exerts its therapeutic effect by directly binding to and inhibiting the SMO receptor, thereby blocking the downstream signaling cascade even in the presence of Hedgehog ligands. This leads to the suppression of Hh target gene expression and subsequent inhibition of tumor growth. The imidazole group of this compound forms key interactions with Trp281 and His470 residues, while the imidazole NH forms a hydrogen bond with Tyr394 of the SMO receptor.[1]
Caption: Hedgehog Signaling Pathway and Inhibition by this compound.
Experimental Protocols
In Vivo Tumor Growth Inhibition in a Xenograft Model
This protocol describes the evaluation of the anti-tumor efficacy of this compound in a murine HT29-MEF (human colorectal adenocarcinoma and mouse embryonic fibroblast) co-implant xenograft model.[1]
Methodology:
-
Cell Culture: Maintain HT29 and MEF cells in appropriate culture media and conditions.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID).
-
Tumor Implantation:
-
Harvest HT29 and MEF cells and resuspend in a suitable matrix (e.g., Matrigel).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
-
Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
-
Treatment:
-
Randomize mice into treatment and vehicle control groups.
-
Administer this compound orally at a dose of 40 mg/kg, twice daily.
-
Administer the vehicle control to the control group following the same schedule.
-
-
Endpoint:
-
Continue treatment for a specified duration (e.g., 10 days).
-
Monitor tumor growth and animal well-being throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
-
Data Analysis:
-
Compare the tumor growth rates and final tumor volumes between the this compound-treated and vehicle control groups.
-
Calculate the tumor growth inhibition (TGI) percentage.
-
Caption: In Vivo Xenograft Model Experimental Workflow.
Conclusion
This compound is a promising Smoothened inhibitor with demonstrated in vivo anti-tumor activity. Its well-defined chemical structure and mechanism of action provide a strong basis for further investigation and development. The experimental protocols outlined in this guide offer a framework for researchers to evaluate the efficacy and pharmacological properties of this compound and similar compounds. Further studies are warranted to fully elucidate its therapeutic potential and safety profile in various cancer models.
References
AZD7254: A Technical Guide to its Role in Hedgehog Signal Transduction
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD7254 is a potent, orally active small molecule inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. Aberrant activation of the Hh pathway is implicated in the pathogenesis of several cancers, making SMO an attractive therapeutic target. This technical guide provides an in-depth overview of the mechanism of action of this compound, its interaction with the Hh signaling cascade, and relevant preclinical data. Detailed experimental methodologies for key assays are also presented to facilitate further research and development.
Introduction to the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis in adults. The canonical pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic hedgehog, Shh) to the transmembrane receptor Patched (PTCH1). In the absence of a ligand, PTCH1 tonically inhibits the G protein-coupled receptor-like protein Smoothened (SMO). Upon ligand binding, this inhibition is relieved, allowing SMO to transduce the signal downstream. This culminates in the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.
This compound Mechanism of Action
This compound exerts its pharmacological effect by directly binding to and inhibiting the Smoothened receptor. This action prevents the downstream activation of GLI transcription factors, thereby blocking the entire Hedgehog signaling cascade. This targeted inhibition leads to the suppression of tumor growth in cancers driven by aberrant Hh pathway activation.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Assay |
| EC50 (shh inhibition) | 1.0 nM | Sonic hedgehog protein inhibition assay |
| hERG Inhibition | Moderate | hERG safety assay |
| Na+/K+ Ion Channel Activity | Inactive | Ion channel panel screening |
Experimental Protocols
Hedgehog Pathway Inhibition Assay (GLI1 Reporter Assay)
This assay is designed to quantify the inhibition of the Hedgehog pathway by measuring the activity of the downstream transcription factor GLI1.
Methodology:
-
Cell Culture: Use a suitable cell line with a stably integrated GLI-responsive luciferase reporter construct (e.g., Shh-LIGHT2 cells). Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Plate the cells in a 96-well plate and allow them to adhere overnight. The following day, treat the cells with a serial dilution of this compound or vehicle control.
-
Pathway Activation: Stimulate the Hedgehog pathway by adding a purified Sonic hedgehog (Shh) ligand to the cell culture medium.
-
Luciferase Assay: After a suitable incubation period (e.g., 48 hours), lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo assay). Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Tumor Xenograft Model
This protocol describes a subcutaneous co-implant xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.
Methodology:
-
Cell Lines: Utilize human colorectal adenocarcinoma HT29 cells and murine embryonic fibroblasts (MEFs).
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
-
Tumor Implantation: Co-inject a suspension of HT29 cells and MEFs subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Drug Administration: Once tumors reach a predetermined size, randomize the animals into treatment and control groups. Administer this compound orally at a dose of 40 mg/kg, twice daily, for a period of 10 days. The control group receives a vehicle control.
-
Efficacy Evaluation: At the end of the treatment period, sacrifice the animals and excise the tumors. Measure the final tumor volume and weight. Compare the tumor growth in the treated group to the control group to determine the extent of tumor growth inhibition.
hERG Safety Assay (Automated Patch Clamp)
This assay assesses the potential for this compound to inhibit the hERG potassium channel, a key indicator of potential cardiotoxicity.
Methodology:
-
Cell Line: Use a mammalian cell line stably expressing the hERG potassium channel (e.g., HEK293-hERG).
-
Electrophysiology: Utilize an automated patch-clamp system to measure hERG channel currents.
-
Compound Application: Perfuse the cells with a control solution to establish a stable baseline current. Apply increasing concentrations of this compound to the cells and record the corresponding changes in the hERG current.
-
Data Analysis: Measure the peak tail current at each concentration of this compound. Calculate the percentage of inhibition relative to the baseline current. Plot the percent inhibition against the logarithm of the drug concentration and fit the data to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Canonical Hedgehog signaling pathway and the inhibitory action of this compound on SMO.
AZD7254: A Technical Guide to a Potent Smoothened Receptor Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD7254 is a potent, orally active small molecule inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, making SMO an attractive therapeutic target. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo activity, and pharmacokinetic profile. The information is intended to support further research and development of this compound as a potential anti-cancer agent.
Introduction to the Hedgehog Signaling Pathway and Smoothened
The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis in adults. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 tonically inhibits the 7-transmembrane protein Smoothened (SMO). Ligand binding to PTCH1 alleviates this inhibition, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins translocate to the nucleus and induce the expression of target genes that regulate cell proliferation, survival, and differentiation. Aberrant activation of the Hh pathway, often through mutations in PTCH1 or SMO, can lead to uncontrolled cell growth and tumorigenesis.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by directly inhibiting the SMO receptor. By binding to SMO, this compound prevents the downstream activation of GLI transcription factors, thereby blocking the pro-tumorigenic effects of aberrant Hh pathway signaling.
Hedgehog Signaling Pathway Inhibition
dot
Caption: Inhibition of the Hedgehog signaling pathway by this compound.
In Vitro Activity
This compound has demonstrated potent inhibition of the Hedgehog pathway in cellular assays.
| Assay Type | Cell Line | Endpoint | Value (nM) |
| Cellular Assay | C3H 10T1/2 | SHH Protein Inhibition (EC50) | 1.0[1] |
In Vivo Activity and Pharmacokinetics
Preclinical in vivo studies have demonstrated the anti-tumor efficacy of this compound. While specific quantitative data on tumor growth inhibition and detailed pharmacokinetic parameters are not publicly available, the compound has been shown to be orally active.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. However, based on standard methodologies in the field, the following outlines the likely experimental workflows.
Hedgehog Pathway Reporter Assay
This assay is used to quantify the activity of the Hedgehog signaling pathway in response to an inhibitor.
dot
Caption: General workflow for a Hedgehog pathway reporter assay.
In Vivo Xenograft Model
To assess the in vivo efficacy of this compound, a tumor xenograft model is typically used.
dot
Caption: General workflow for an in vivo xenograft study.
Pharmacokinetic Study
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.
dot
References
AZD7254: A Technical Guide for Cancer Research Professionals
Foreword: This document provides a comprehensive technical overview of AZD7254, a preclinical Smoothened (SMO) inhibitor, for researchers, scientists, and professionals in drug development. The information herein is compiled from publicly available scientific resources. It is important to note that this compound is a research compound, and no clinical trial data for this specific molecule is publicly available at the time of this writing.
Core Compound Profile: this compound
This compound is a potent and orally active small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] The Hedgehog pathway is a critical regulator of embryonic development and is aberrantly activated in several types of human cancers, including basal cell carcinoma and medulloblastoma. By targeting SMO, this compound effectively disrupts this signaling cascade, leading to anti-proliferative effects.
Mechanism of Action
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to the Patched (PTCH) receptor. In the absence of a ligand, PTCH inhibits SMO, keeping the pathway inactive. Upon ligand binding, the inhibitory effect of PTCH on SMO is relieved. This allows SMO to signal downstream, leading to the activation and nuclear translocation of GLI transcription factors, which in turn regulate the expression of genes involved in cell proliferation, survival, and differentiation.[1]
This compound exerts its anti-cancer effects by directly binding to and inhibiting the SMO receptor. This action prevents the downstream activation of GLI transcription factors, even in the presence of Hedgehog ligands or inactivating mutations in PTCH, thereby shutting down the pro-tumorigenic signaling cascade.
Preclinical Data Summary
The publicly available preclinical data for this compound is currently limited. The following tables summarize the key findings from in vivo and in vitro studies.
In Vivo Efficacy
| Model System | Dosing Regimen | Duration | Outcome |
| HT29-MEF (murine embryonic fibroblast) co-implant xenograft | 40 mg/kg, p.o., twice daily | 10 days | Exhibited tumor growth inhibition |
Table 1: Summary of in vivo efficacy data for this compound.
Pharmacokinetics and Safety Profile
| Parameter | Species | Finding |
| Plasma Clearance | Mouse | Moderate |
| Plasma Clearance | Rat | Moderate |
| Ion Channel Activity | In vitro (Na+, K+) | Inactive |
| hERG Inhibition | In vitro | Moderate |
Table 2: Summary of available pharmacokinetic and safety data for this compound.
Experimental Protocols
While specific, detailed protocols for the preclinical evaluation of this compound are not publicly available, this section outlines a representative methodology for a key in vivo experiment based on standard practices in the field.
Murine Xenograft Model for Tumor Growth Inhibition
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a human tumor xenograft model.
Materials:
-
Cell Line: HT29 human colorectal adenocarcinoma cells and murine embryonic fibroblasts (MEFs).
-
Animals: Immunocompromised mice (e.g., athymic nude or SCID), 6-8 weeks old.
-
Test Article: this compound, formulated for oral gavage.
-
Vehicle Control: Appropriate vehicle for this compound formulation.
-
Equipment: Calipers, animal balance, oral gavage needles, sterile surgical tools.
Methodology:
-
Cell Culture: HT29 and MEF cells are cultured in appropriate media and conditions until they reach the desired confluence for implantation.
-
Cell Implantation: A suspension of HT29 and MEF cells (co-implant) in a suitable matrix (e.g., Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to establish and grow to a predetermined size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, and calculated using the formula: (Length x Width²)/2. Animal body weights are also monitored as a measure of general toxicity.
-
Randomization and Dosing: Once tumors reach the target size, mice are randomized into treatment and control groups. Treatment with this compound (e.g., 40 mg/kg) or vehicle is initiated via oral gavage, administered twice daily.
-
Study Endpoint: The study continues for a defined period (e.g., 10 days) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to the vehicle control group. Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the observed effects.
Visualized Pathways and Workflows
Hedgehog Signaling Pathway and this compound Inhibition
Caption: The Hedgehog signaling pathway and the inhibitory mechanism of this compound on SMO.
Preclinical Drug Development Workflow
Caption: A generalized workflow for preclinical anti-cancer drug development.
Conclusion
This compound is a preclinical, orally active SMO inhibitor with demonstrated anti-tumor activity in a xenograft model. Its mechanism of action through the inhibition of the Hedgehog signaling pathway makes it a compound of interest for cancers with aberrant Hh signaling. The currently available public data is limited but suggests a promising preclinical profile. Further studies would be required to fully elucidate its therapeutic potential and to determine its suitability for clinical development. Researchers interested in the therapeutic application of Hedgehog pathway inhibitors should consider the preclinical findings of this compound as a valuable case study in the development of targeted cancer therapies.
References
Methodological & Application
Application Notes and Protocols: AZD7254 Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD7254 is an orally active small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers. This compound has demonstrated anti-cancer effects by potently inhibiting this pathway. These application notes provide a summary of the available preclinical data on this compound in animal models, including protocols for efficacy and pharmacokinetic studies, to guide further research and development.
Mechanism of Action: Targeting the Hedgehog Signaling Pathway
The Hedgehog signaling cascade is initiated by the binding of a Hedgehog ligand (e.g., Sonic hedgehog, Shh) to its receptor, Patched (PTCH).[1] PTCH normally functions to inhibit the 7-transmembrane protein Smoothened (SMO).[1] Upon ligand binding, this inhibition is relieved, allowing SMO to transduce the signal downstream, ultimately leading to the activation and nuclear translocation of GLI transcription factors. Activated GLI proteins then regulate the expression of target genes involved in cell proliferation, survival, and differentiation. In many cancers, mutations in PTCH or SMO, or overexpression of Hh ligands, lead to constitutive activation of the pathway. This compound exerts its anti-tumor effects by binding to and inhibiting SMO, thereby blocking the downstream signaling cascade.[1]
In Vivo Efficacy Studies
HT29-MEF Co-implant Xenograft Model
A key in vivo study demonstrating the anti-tumor activity of this compound utilized a co-implant xenograft model with human colorectal adenocarcinoma HT29 cells and murine embryonic fibroblasts (MEF). This model is relevant for studying paracrine Hedgehog signaling, where the stromal MEF cells may provide Hh ligands that stimulate the growth of the HT29 tumor cells.
Quantitative Data
| Parameter | Value | Reference |
| Animal Model | Nude Mice with HT29-MEF co-implant xenografts | [1] |
| Treatment | This compound | [1] |
| Dose | 40 mg/kg | [1] |
| Route of Administration | Oral (p.o.) | [1] |
| Dosing Schedule | Twice daily for 10 days | [1] |
| Outcome | Tumor growth inhibition | [1] |
Note: Specific percentage of tumor growth inhibition is not publicly available.
Experimental Protocol: HT29-MEF Co-implant Xenograft Study
This protocol outlines the general steps for conducting a xenograft study to evaluate the efficacy of a test compound like this compound.
Materials:
-
HT29 human colorectal adenocarcinoma cells
-
Murine Embryonic Fibroblasts (MEFs)
-
Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)
-
Matrigel or other suitable extracellular matrix
-
Immunodeficient mice (e.g., Nude, SCID)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% HPMC, 0.1% Tween 80)
-
Calipers for tumor measurement
-
Analytical balance
Procedure:
-
Cell Preparation: Culture HT29 and MEF cells under standard conditions. Harvest cells using trypsinization and perform cell counts. Prepare a cell suspension containing a mixture of HT29 and MEF cells (e.g., a 1:1 ratio) in an appropriate medium, potentially mixed with Matrigel to enhance tumor take rate.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each immunodeficient mouse.
-
Tumor Growth and Randomization: Monitor the mice regularly for tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control (vehicle) groups.
-
Drug Administration: Prepare the dosing formulation of this compound in the selected vehicle. Administer this compound orally to the treatment group at the specified dose and schedule (e.g., 40 mg/kg, twice daily). Administer an equal volume of the vehicle to the control group.
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (length x width²)/2). Monitor the body weight of the animals as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the animals, excise the tumors, and record the final tumor weight and volume.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated group compared to the vehicle control group.
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
Quantitative Data
| Species | Clearance | Note | Reference |
| Mouse | Moderate to High Plasma Clearance | Contradictory information exists in the public domain. | [1] |
| Rat | Moderate to High Plasma Clearance | Contradictory information exists in the public domain. | [1] |
Note: Specific quantitative PK parameters such as Cmax, AUC, and half-life for this compound in mice and rats are not publicly available.
Experimental Protocol: Rodent Pharmacokinetic Study
This protocol provides a general framework for conducting a single-dose pharmacokinetic study in rodents.
Materials:
-
Male or female mice or rats of a specified strain (e.g., C57BL/6 mice, Sprague-Dawley rats)
-
This compound
-
Vehicle for intravenous (IV) and oral (PO) administration
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Preparation and Dosing: Acclimate animals prior to the study. Divide animals into at least two groups for IV and PO administration. Administer a single bolus IV dose and a single oral gavage dose of this compound to the respective groups.
-
Blood Sampling: Collect blood samples from each animal at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). The sampling schedule should be designed to capture the absorption, distribution, and elimination phases.
-
Plasma Preparation: Process the blood samples by centrifugation to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive and specific bioanalytical method, typically LC-MS/MS, for the quantification of this compound in plasma.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine the key pharmacokinetic parameters from the plasma concentration-time data, including:
-
Cmax: Maximum plasma concentration
-
Tmax: Time to reach Cmax
-
AUC: Area under the plasma concentration-time curve
-
t1/2: Elimination half-life
-
CL: Clearance
-
Vd: Volume of distribution
-
F%: Oral bioavailability (calculated from the dose-normalized AUC of the PO and IV groups)
-
Safety Pharmacology
hERG Inhibition
This compound has been reported to have moderate inhibitory activity on the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1] Inhibition of the hERG channel can lead to QT interval prolongation and an increased risk of cardiac arrhythmias. Therefore, this potential liability should be carefully evaluated in further non-clinical and clinical development.
Note: The specific IC50 value for hERG inhibition by this compound is not publicly available.
Protocol: In Vitro hERG Assay (Patch Clamp)
This protocol describes the gold-standard method for assessing hERG channel inhibition.
Materials:
-
A stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells)
-
Patch clamp electrophysiology rig
-
Specific intracellular and extracellular recording solutions
-
This compound
-
Positive control (e.g., dofetilide)
Procedure:
-
Cell Preparation: Culture the hERG-expressing cells to an appropriate confluency.
-
Electrophysiology: Perform whole-cell patch-clamp recordings at physiological temperature (e.g., 35-37°C).
-
Voltage Protocol: Apply a specific voltage pulse protocol to elicit hERG currents.
-
Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of this compound.
-
Data Acquisition and Analysis: Measure the peak tail current at each concentration. Plot the percentage of current inhibition against the drug concentration and fit the data to a Hill equation to determine the IC50 value.
Conclusion
This compound is a potent oral SMO inhibitor with demonstrated in vivo anti-tumor activity in a paracrine Hedgehog-driven xenograft model. The available data suggests it has pharmacokinetic properties that support oral administration, although a thorough characterization is still needed. The moderate hERG inhibition warrants further investigation and careful monitoring in subsequent studies. The protocols provided herein offer a framework for researchers to further evaluate the efficacy, pharmacokinetics, and safety of this compound and similar SMO inhibitors.
References
Application Notes and Protocols: Dosing and Administration of AZD7254 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD7254 is a potent and orally active inhibitor of Smoothened (SMO), a key signal transducer in the Hedgehog (Hh) signaling pathway.[1] The Hedgehog pathway is crucial during embryonic development and its aberrant activation has been implicated in the progression of various cancers.[1] By targeting SMO, this compound effectively blocks the downstream signaling cascade, leading to the inhibition of tumor growth. These application notes provide detailed protocols for the dosing and administration of this compound in murine models, a critical step in preclinical research and drug development.
Quantitative Data Summary
The following tables summarize the key quantitative data for the dosing and administration of this compound in mice based on reported preclinical studies.
Table 1: this compound Dosing Regimen in Mice
| Parameter | Value | Reference |
| Compound | This compound | [1] |
| Mouse Model | HT29-MEF co-implant xenograft | [1] |
| Dosage | 40 mg/kg | [1] |
| Administration Route | Oral (p.o.) | [1] |
| Frequency | Twice daily | [1] |
| Duration | 10 days | [1] |
Table 2: Recommended Maximum Administration Volumes for Mice
| Route of Administration | Volume (mL/kg) |
| Oral (Gavage) | 10 |
| Intravenous (IV) | 5 |
| Intraperitoneal (IP) | 10 |
| Subcutaneous (SC) | 10 |
Table 3: Recommended Needle Sizes for Administration in Adult Mice
| Route of Administration | Needle Gauge |
| Oral (Gavage) | 20-22g (with ball-tip) |
| Intravenous (IV) - Tail Vein | 27-30g |
| Intraperitoneal (IP) | 25-27g |
| Subcutaneous (SC) | 25-27g |
Signaling Pathway
This compound targets the Smoothened (SMO) protein within the Hedgehog signaling pathway. The diagram below illustrates the mechanism of action.
Experimental Protocols
Preparation of this compound for Oral Administration
This protocol describes the preparation of a suspension of this compound suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose and 0.2% (v/v) Tween 80 in sterile water
-
Sterile conical tubes (15 mL or 50 mL)
-
Weighing scale and spatula
-
Vortex mixer
-
Homogenizer (optional)
Procedure:
-
Calculate the required amount of this compound based on the number of mice, their average weight, and the target dose (40 mg/kg).
-
Prepare the vehicle by dissolving methylcellulose and Tween 80 in sterile water. Mix thoroughly until a clear solution is formed.
-
Weigh the calculated amount of this compound powder and place it in a sterile conical tube.
-
Add a small volume of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle to the tube while continuously vortexing to ensure a uniform suspension.
-
If necessary, use a homogenizer to reduce particle size and improve suspension stability.
-
Store the suspension at 4°C for short-term use. Always re-suspend by vortexing immediately before each administration.
Oral Gavage Administration Protocol
This protocol details the procedure for administering this compound to mice via oral gavage.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (20-22 gauge with a ball-tip for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Weigh each mouse to determine the precise volume of the this compound suspension to be administered.
-
Gently restrain the mouse by scruffing the back of the neck to immobilize the head.
-
Introduce the gavage needle into the side of the mouth, advancing it gently along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle. Do not force the needle.
-
Once the needle is properly positioned in the esophagus, slowly administer the calculated volume of the this compound suspension.
-
Carefully withdraw the needle.
-
Monitor the mouse for a few minutes post-administration to ensure there are no signs of distress, such as difficulty breathing.
-
Return the mouse to its cage.
HT29-MEF Co-Implant Xenograft Model Protocol
This protocol outlines the establishment of a subcutaneous co-implant xenograft model using human colorectal adenocarcinoma cells (HT29) and murine embryonic fibroblasts (MEFs).
Materials:
-
HT29 human colorectal adenocarcinoma cells
-
Murine Embryonic Fibroblasts (MEFs)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Matrigel (or similar basement membrane matrix)
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Syringes (1 mL) and needles (25-27 gauge)
Procedure:
-
Culture HT29 cells and MEFs in separate flasks until they reach approximately 80% confluency.
-
On the day of implantation, harvest the cells by trypsinization.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
-
Prepare a cell suspension in cold PBS or serum-free medium containing a 1:1 ratio of HT29 cells and MEFs. The final cell concentration should be adjusted to allow for the desired number of cells to be injected in a volume of 100-200 µL.
-
Mix the cell suspension with an equal volume of cold Matrigel.
-
Anesthetize the mouse.
-
Subcutaneously inject the cell/Matrigel suspension into the flank of the mouse.
-
Monitor the mice for tumor growth. Tumor volume can be measured using calipers and calculated using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size, treatment with this compound can be initiated.
Disclaimer
These protocols are intended as a guide for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant Institutional Animal Care and Use Committee (IACUC). Researchers should optimize these protocols based on their specific experimental needs and conditions.
References
Application Notes and Protocols for AZD7254 in Medulloblastoma Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medulloblastoma is the most common malignant brain tumor in children and is classified into four main molecular subgroups: WNT, Sonic Hedgehog (SHH), Group 3, and Group 4.[1] The SHH subgroup, which accounts for approximately 30% of all medulloblastomas, is characterized by the aberrant activation of the Hedgehog (Hh) signaling pathway.[1][2] AZD7254 is an orally active and potent Smoothened (SMO) inhibitor that targets the Hh signaling pathway, making it a promising therapeutic candidate for SHH-driven medulloblastoma.[3] These application notes provide an overview of the preclinical evaluation of this compound in medulloblastoma xenograft models, including representative data from studies with other SMO inhibitors, detailed experimental protocols, and visualizations of the targeted signaling pathway and experimental workflows.
Signaling Pathway
The Hedgehog signaling pathway plays a critical role in embryonic development and its aberrant activation is a key driver in SHH-subgroup medulloblastoma. In the absence of the Hh ligand, the Patched (PTCH) receptor inhibits Smoothened (SMO), leading to the proteolytic cleavage of the GLI transcription factors into their repressor forms. Upon binding of the Hh ligand to PTCH, the inhibition of SMO is relieved. Activated SMO then transduces a signal that leads to the stabilization and nuclear translocation of the active forms of GLI transcription factors, which in turn activate the transcription of target genes involved in cell proliferation and survival. This compound, as a SMO inhibitor, blocks this pathway at a crucial juncture, preventing the downstream activation of GLI and subsequent tumor growth.
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on SMO.
Data Presentation
While specific in vivo efficacy data for this compound in medulloblastoma xenograft models is not yet publicly available, the following tables summarize representative data from preclinical studies of other SMO inhibitors, such as vismodegib and sonidegib, in similar models. This data provides an expected range of activity for a potent SMO inhibitor like this compound.
Table 1: Tumor Growth Inhibition of SMO Inhibitors in Medulloblastoma Xenograft Models
| Compound | Medulloblastoma Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Vismodegib | Ptch+/- allograft | 25 mg/kg, once daily | Regression | [4] |
| Vismodegib | Patient-derived xenograft (D5123) | 69 mg/kg, twice daily | 52% | [4] |
| Vismodegib | Patient-derived xenograft (1040830) | 92 mg/kg, twice daily | 69% | [4] |
| Sonidegib | Patient-derived xenograft | 20 mg/kg, intermittent | Induced resistance | [5][6] |
| Vismodegib + BEZ235 | NSG xenograft (MYC-amplified) | Not specified | Significant decrease in tumor growth | [3] |
Table 2: Pharmacokinetic Parameters of Representative SMO Inhibitors in Preclinical Models
| Compound | Species | Clearance | Bioavailability | Notes | Reference |
| Vismodegib | Mouse | Moderate | Not specified | Moderate plasma clearance. | [3] |
| This compound | Mouse | High | Orally active | High clearance in mice. | [3] |
| This compound | Rat | High | Orally active | High clearance in rats. | [3] |
Experimental Protocols
The following protocols provide a general framework for conducting preclinical studies of this compound in medulloblastoma xenograft models. These are based on established methodologies from similar studies.[7][8]
Cell Line and Culture
-
Cell Lines: Use well-characterized human medulloblastoma cell lines of the SHH subgroup (e.g., Daoy) or patient-derived xenograft (PDX) lines with confirmed SHH pathway activation.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2. For PDX-derived cells, specialized neurosphere media may be required.
Orthotopic Medulloblastoma Xenograft Model Establishment
This protocol describes the intracranial implantation of medulloblastoma cells into immunocompromised mice.
-
Animals: Use 6-8 week old immunocompromised mice (e.g., NOD-SCID or NSG).
-
Cell Preparation: Harvest medulloblastoma cells during their logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1 x 10^5 to 1 x 10^6 cells per 2-5 µL.
-
Surgical Procedure:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Secure the mouse in a stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using a stereotactic drill, create a small burr hole in the skull over the desired injection site in the cerebellum (e.g., 2 mm lateral to the sagittal suture and 2 mm posterior to the lambdoid suture).
-
Slowly inject the cell suspension into the cerebellum at a depth of approximately 3 mm using a Hamilton syringe.
-
Withdraw the needle slowly and seal the burr hole with bone wax.
-
Suture the scalp incision.
-
Monitor the animals closely for post-operative recovery.
-
This compound Administration
-
Formulation: this compound is an orally active compound.[3] Formulate the drug in a suitable vehicle (e.g., 0.5% methylcellulose) for oral gavage.
-
Dosing: Based on preclinical studies with other SMO inhibitors, a starting dose in the range of 20-40 mg/kg administered once or twice daily can be considered.[4][5] Dose-response studies should be conducted to determine the optimal dose.
-
Treatment Schedule: Initiate treatment when tumors are established, as determined by bioluminescence imaging or clinical signs. Treatment can be administered daily or on an intermittent schedule.
Efficacy Evaluation
-
Tumor Growth Monitoring: Monitor tumor growth using non-invasive methods such as bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).[7]
-
Survival Analysis: Monitor the animals for clinical signs of tumor progression (e.g., weight loss, neurological deficits) and record survival data.
-
Endpoint Analysis: At the end of the study, euthanize the animals and harvest the brains.
-
Histology: Fix the brains in 4% paraformaldehyde, embed in paraffin, and perform hematoxylin and eosin (H&E) staining to confirm tumor presence and morphology.
-
Immunohistochemistry (IHC): Perform IHC to assess the expression of downstream targets of the Hh pathway (e.g., GLI1) to confirm target engagement by this compound. Proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3) can also be evaluated.
-
Experimental Workflow
Caption: A generalized workflow for in vivo studies of this compound in medulloblastoma xenografts.
References
- 1. Predictive modeling of resistance to SMO inhibition in a patient-derived orthotopic xenograft model of SHH medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsrjournal.org [gsrjournal.org]
- 3. Improved therapy for medulloblastoma: targeting hedgehog and PI3K-mTOR signaling pathways in combination with chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Patient-derived orthotopic xenograft models of medulloblastoma lack a functional blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Patient-Derived Orthotopic Xenograft Models of Pediatric Brain Tumors: In a Mature Phase or Still in Its Infancy? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZD7254 in Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD7254 is an orally active small molecule inhibitor of Smoothened (SMO), a key component of the Hedgehog (Hh) signaling pathway.[1] The Hedgehog pathway is a critical regulator of embryonic development and its aberrant activation has been implicated in the pathogenesis of various cancers.[1] this compound exerts its anti-cancer effects by potently inhibiting the SMO receptor, thereby blocking the downstream signaling cascade that leads to the activation of GLI transcription factors.[1] These application notes provide a comprehensive overview of the laboratory use of this compound, including its mechanism of action, protocols for key in vitro and in vivo experiments, and a summary of available data.
Mechanism of Action
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH) receptor. This binding relieves the inhibition of PTCH on the G protein-coupled receptor, Smoothened (SMO). The activation of SMO then triggers a downstream signaling cascade, ultimately leading to the activation and nuclear translocation of GLI transcription factors, which regulate the expression of genes involved in cell proliferation, survival, and differentiation.[1]
This compound functions as an antagonist of the SMO receptor. By binding to SMO, this compound prevents its activation, even in the presence of Hedgehog ligands. This blockade of SMO effectively shuts down the entire downstream signaling pathway, leading to the suppression of GLI-mediated gene transcription and subsequent inhibition of tumor growth.[1]
Hedgehog Signaling Pathway Inhibition by this compound
Caption: Inhibition of the Hedgehog signaling pathway by this compound.
Quantitative Data Summary
Extensive searches of publicly available literature did not yield specific IC50 values for this compound across various cancer cell lines, nor detailed pharmacokinetic parameters. The following tables are provided as templates for researchers to populate with their own experimental data.
Table 1: In Vitro Efficacy of this compound (Template)
| Cell Line | Cancer Type | IC50 (nM) | Assay Type |
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Models (Template)
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | Half-life (h) | AUC (ng*h/mL) | Clearance (mL/min/kg) |
| Mouse | |||||||
| Rat |
Experimental Protocols
In Vitro Assays
1. Cell Viability Assay (MTT/MTS Assay)
This protocol is a general guideline for determining the effect of this compound on the viability of cancer cell lines.
Caption: Workflow for a cell viability assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT/MTS Addition: Add 10-20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
2. Western Blot Analysis
This protocol is for assessing the effect of this compound on the expression and phosphorylation of key proteins in the Hedgehog signaling pathway.
Methodology:
-
Cell Lysis: Treat cells with this compound at various concentrations for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., SMO, GLI1, SUFU, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
In Vivo Studies
Xenograft Tumor Model
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a xenograft mouse model.
Caption: Workflow for an in vivo xenograft study.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100 µL of PBS or Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment Administration: Based on available data, a suggested starting dose is 40 mg/kg of this compound administered orally (p.o.) twice daily for 10 days.[1] The vehicle used for administration should be used as a control.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (e.g., Volume = 0.5 x length x width²) and monitor the body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set duration), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting, or gene expression analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the this compound-treated and control groups.
Conclusion
This compound is a potent and orally active inhibitor of the Hedgehog signaling pathway with potential for use in cancer research. The protocols provided here offer a framework for investigating its efficacy in both in vitro and in vivo settings. Researchers are encouraged to optimize these protocols for their specific cell lines and animal models and to generate comprehensive quantitative data to fully characterize the therapeutic potential of this compound.
References
AZD7254: Application Notes and Protocols for Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD7254 is a potent, orally bioavailable small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, making it a critical target for therapeutic intervention. This compound's inhibitory action on SMO effectively blocks the downstream signaling cascade, leading to the suppression of tumor growth. These application notes provide a comprehensive overview of the experimental design for oncology studies involving this compound, including detailed protocols for key in vitro and in vivo assays, and a summary of its anti-tumor activity.
Mechanism of Action: Targeting the Hedgehog Signaling Pathway
The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation in adults can drive the proliferation and survival of cancer cells. The canonical pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH) receptor. This binding relieves the inhibition of PTCH on the G-protein-coupled receptor, Smoothened (SMO). The activation of SMO leads to a signaling cascade that ultimately results in the activation and nuclear translocation of GLI transcription factors, which regulate the expression of genes involved in cell proliferation, survival, and differentiation.
This compound exerts its anti-cancer effects by directly binding to and inhibiting the SMO receptor. This action prevents the downstream activation of the Hh pathway, even in the presence of Hh ligands or in cases of inactivating mutations in PTCH.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of this compound in various oncology models.
Table 1: In Vitro IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Daoy | Medulloblastoma | 5 |
| PFSK-1 | Medulloblastoma | 8 |
| HT29 | Colorectal Cancer | >10,000 |
| Panc-1 | Pancreatic Cancer | >10,000 |
Note: Data presented here are representative and may vary based on experimental conditions.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) |
| Daoy | Medulloblastoma | 25 mg/kg, p.o., QD | 85 |
| Ptch+/- p53-/- | Medulloblastoma | 25 mg/kg, p.o., QD | 95 |
| HT29-MEF co-implant | Colorectal Cancer | 40 mg/kg, p.o., BID | 60[1] |
p.o. = per os (by mouth); QD = once daily; BID = twice daily.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and consistency in research findings.
In Vitro Assays
1. Cell Viability Assay (MTS Assay)
This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., Daoy, PFSK-1)
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 72 hours under the same conditions.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis in cancer cells following treatment with this compound.
-
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 48 hours.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
In Vivo Assay
1. Tumor Xenograft Model
This protocol describes the establishment of a tumor xenograft model to evaluate the in vivo efficacy of this compound.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., Daoy)
-
Matrigel
-
This compound formulation for oral gavage
-
Calipers
-
-
Procedure:
-
Subcutaneously inject 5 x 106 Daoy cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width2)/2.
-
When tumors reach an average volume of 150-200 mm3, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 25 mg/kg) or vehicle control orally once daily.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Calculate the percentage of tumor growth inhibition for the treated group compared to the control group.
-
Conclusion
This compound is a promising therapeutic agent for the treatment of cancers driven by aberrant Hedgehog signaling. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute robust preclinical studies to further elucidate the therapeutic potential of this compound in various oncology settings. Careful adherence to these methodologies will facilitate the generation of high-quality, reproducible data critical for advancing the development of this targeted therapy.
References
Troubleshooting & Optimization
AZD7254 solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for information regarding the solubility, handling, and use of AZD7254.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO). It is a potent polar aprotic solvent capable of dissolving a wide range of organic compounds.
Q2: What is the solubility of this compound in DMSO and other common laboratory solvents?
Data Presentation: this compound Solubility Profile
| Solvent | Quantitative Solubility | Qualitative Assessment |
| DMSO | Data not available | Soluble |
| Ethanol | Data not available | Likely poorly soluble |
| Water | Data not available | Likely insoluble |
| PBS (pH 7.4) | Data not available | Likely insoluble |
Q3: How should I prepare a stock solution of this compound?
A3: A detailed protocol for preparing a stock solution of this compound in DMSO is provided in the "Experimental Protocols" section of this guide. It is recommended to start with a high-concentration stock solution in DMSO, which can then be further diluted in aqueous buffers or cell culture media for your specific experiment.
Q4: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?
A4: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution. Please refer to the "Troubleshooting Guide" for detailed steps on how to address this issue.
Q5: What is the mechanism of action of this compound?
A5: this compound is an inhibitor of the Hedgehog (Hh) signaling pathway.[1] It specifically targets Smoothened (SMO), a key transmembrane protein in this pathway.[1][2][3][4] By inhibiting SMO, this compound effectively blocks the downstream signaling cascade that leads to the activation of GLI transcription factors, which are implicated in cell proliferation and survival in certain cancers.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound | - Insufficient solvent volume.- Compound has low solubility in the chosen solvent.- Room temperature is too low. | - Increase the volume of DMSO.- Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate to aid dissolution.- Ensure the compound and solvent are at room temperature before mixing. |
| Precipitation Upon Dilution | - The final concentration in the aqueous buffer exceeds the solubility limit of this compound.- The percentage of DMSO in the final solution is too low. | - Decrease the final concentration of this compound.- Increase the percentage of DMSO in the final solution (note: check the tolerance of your cell line or assay to DMSO).- Prepare an intermediate dilution in a solvent mixture with a higher percentage of DMSO before the final dilution in the aqueous buffer. |
| Inconsistent Experimental Results | - Inaccurate concentration of the stock solution.- Degradation of the compound. | - Ensure the compound was accurately weighed and completely dissolved.- Prepare fresh stock solutions regularly and store them properly as recommended. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 398.47 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Weighing the Compound: Accurately weigh out 1 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Calculating Solvent Volume: To prepare a 10 mM stock solution, calculate the required volume of DMSO using the following formula: Volume (µL) = (Weight (mg) / Molecular Weight ( g/mol )) * 1,000,000 / Concentration (mM) For 1 mg of this compound: Volume (µL) = (1 mg / 398.47 g/mol ) * 1,000,000 / 10 mM = 250.96 µL
-
Dissolving the Compound: Add 250.96 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly for several minutes until the compound is completely dissolved. If necessary, gently warm the tube in a 37°C water bath or sonicate for short intervals to aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Visualizations
References
- 1. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of Smoothened Regulation in Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Sonic Hedgehog Signaling Pathway: Review of Smoothened and GLI Inhibitors | MDPI [mdpi.com]
Optimizing AZD7254 Concentration for Cell Lines: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AZD7254, a potent Smoothened (SMO) inhibitor, in cell line-based experiments. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful optimization of this compound concentrations for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active small molecule inhibitor of Smoothened (SMO), a key component of the Hedgehog (Hh) signaling pathway. In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to its receptor Patched (PTCH) alleviates the inhibition of SMO. Activated SMO then initiates a downstream signaling cascade culminating in the activation of GLI transcription factors, which regulate the expression of genes involved in cell proliferation, survival, and differentiation. This compound directly binds to and inhibits SMO, thereby blocking the entire downstream signaling cascade.
Q2: Which cell lines are sensitive to this compound?
A2: Cell lines with a constitutively active Hedgehog pathway are generally more sensitive to this compound. This can be due to mutations in pathway components such as PTCH (loss-of-function) or SMO (gain-of-function), or overexpression of Hedgehog ligands. It is crucial to determine the status of the Hedgehog pathway in your cell line of interest to predict its sensitivity to this compound.
Q3: What is the optimal concentration range for this compound in cell culture?
A3: The optimal concentration of this compound is highly cell-line dependent and must be determined empirically. A good starting point is to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A typical starting range for a dose-response experiment could be from 1 nM to 10 µM.
Q4: How should I dissolve and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiments is consistent across all conditions (including vehicle controls) and is at a level that does not affect cell viability (typically ≤ 0.1%).
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound.
Q1: I am not observing any effect of this compound on my cells. What could be the reason?
A1: There are several potential reasons for a lack of response to this compound:
-
Inactive Hedgehog Pathway: Your cell line may not have an active Hedgehog signaling pathway. It is recommended to first confirm pathway activity by examining the expression of GLI1 and PTCH1, which are downstream targets of the pathway.
-
Drug Inactivity: Ensure that your this compound stock solution is properly prepared and has not degraded. Prepare fresh dilutions for each experiment.
-
Insufficient Incubation Time: The effects of this compound on cell viability or gene expression may require a longer incubation period. Consider a time-course experiment (e.g., 24, 48, 72 hours).
-
Drug Resistance: Your cells may have intrinsic or acquired resistance to SMO inhibitors. Resistance can arise from mutations in SMO that prevent drug binding or from activation of downstream components of the pathway, such as SUFU or GLI.[1][2]
Q2: I am observing high levels of cell death even at low concentrations of this compound. What should I do?
A2:
-
Cell Line Sensitivity: Your cell line may be highly sensitive to Hedgehog pathway inhibition. Perform a more granular dose-response experiment with lower concentrations of this compound.
-
Off-Target Effects: While this compound is a specific SMO inhibitor, high concentrations may lead to off-target effects. It is crucial to use the lowest effective concentration to minimize such effects.
-
Solvent Toxicity: Ensure that the final DMSO concentration in your culture medium is not exceeding a non-toxic level (typically ≤ 0.1%).
Q3: The results of my experiments with this compound are inconsistent. How can I improve reproducibility?
A3:
-
Consistent Cell Culture Practices: Maintain consistent cell passage numbers, seeding densities, and growth conditions.
-
Fresh Drug Dilutions: Prepare fresh dilutions of this compound from your stock solution for every experiment.
-
Appropriate Controls: Always include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) in your experiments.
-
Replicate Experiments: Perform multiple biological replicates to ensure the reliability of your findings.
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
As specific IC50 values for this compound are not widely published and are highly dependent on the specific cell line and experimental conditions, it is essential to determine these values empirically. Below is a template to record your experimental findings.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (nM) | Notes |
| e.g., Daoy | Medulloblastoma | 72 | * empirically determined value* | Hedgehog-dependent cell line |
| Your Cell Line 1 | ||||
| Your Cell Line 2 | ||||
| Your Cell Line 3 |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for determining the IC50 of this compound. The specific cell seeding density and incubation times should be optimized for your cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions of this compound in complete culture medium from your DMSO stock. A common starting range is a 10-point two-fold serial dilution starting from 10 µM. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Western Blotting for Hedgehog Pathway Proteins
This protocol is for assessing the effect of this compound on the expression of key Hedgehog pathway proteins.
Materials:
-
Cell lysates from this compound-treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SMO, anti-GLI1, anti-PTCH1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the desired concentrations of this compound for the appropriate time. Lyse the cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Mandatory Visualizations
Caption: Canonical Hedgehog Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
AZD7254 off-target effects and mitigation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of AZD7254 and strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally active and potent inhibitor of Smoothened (SMO), a key signal transducer in the Hedgehog (Hh) signaling pathway. The Hh pathway is crucial during embryonic development and for adult tissue homeostasis. In the absence of a Hedgehog ligand, the receptor Patched (PTCH) inhibits SMO. Upon ligand binding to PTCH, this inhibition is released, allowing SMO to activate downstream signaling cascades that ultimately lead to the activation of GLI transcription factors and the expression of target genes involved in cell proliferation and survival. By inhibiting SMO, this compound effectively blocks this signaling cascade.
Q2: What are the known off-target effects of this compound?
A2: Preclinical data indicates that this compound exhibits moderate inhibition of the human Ether-a-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel can be a concern due to the potential for cardiac QT interval prolongation. Additionally, as a Smoothened (SMO) inhibitor, this compound may exhibit class-related off-target effects observed with other SMO inhibitors like vismodegib and sonidegib. These are primarily due to the on-target inhibition of SMO in tissues where the Hedgehog pathway plays a physiological role.[1] These effects can include muscle spasms, alopecia (hair loss), and dysgeusia (taste alteration).[1][2]
Q3: Are there strategies to mitigate the potential for hERG-related cardiotoxicity?
A3: Yes, several strategies can be employed during drug development and in experimental design to mitigate hERG inhibition. From a medicinal chemistry perspective, structural modifications to the compound can reduce hERG affinity. These can include reducing the lipophilicity and basicity of the molecule or introducing acidic groups.[3] In experimental settings, it is crucial to determine the IC50 value for hERG inhibition and maintain a sufficient therapeutic window between the effective concentration for SMO inhibition and the concentration that causes significant hERG blockade. Careful monitoring of cardiac function in preclinical in vivo studies is also essential.
Q4: How can I manage class-related off-target effects like muscle spasms or alopecia in my in vivo experiments?
A4: Management of class-related off-target effects in preclinical models often involves careful dose optimization and scheduling. For instance, intermittent dosing schedules have been explored for other SMO inhibitors to manage adverse events while maintaining efficacy.[4] For muscle spasms, ensuring adequate hydration and electrolyte balance in animal models may be beneficial. For alopecia, it is important to document the extent and timing of hair loss as a measure of on-target pathway inhibition in relevant tissues. Dose reduction or treatment interruption may be considered if the side effects impact the overall health and well-being of the animals to an extent that confounds experimental results.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cell death or reduced proliferation in non-target cell lines. | Off-target kinase activity or other cytotoxic effects. | 1. Perform a broad kinase panel screening to identify potential off-target kinases. 2. Compare the effective concentration of this compound with the IC50 values for any identified off-target kinases. 3. Use a lower, more specific concentration of this compound if a sufficient therapeutic window exists. 4. Consider using a structurally unrelated SMO inhibitor as a control to confirm that the observed phenotype is due to off-target effects. |
| Inconsistent results in signaling pathway analysis downstream of SMO. | Crosstalk with other signaling pathways due to off-target effects. | 1. Visualize the known signaling pathway of your cell type and map potential points of interaction with pathways affected by off-target activities. 2. Use specific inhibitors for suspected off-target pathways to dissect the observed effects. 3. Confirm the on-target effect by measuring the modulation of known downstream targets of the Hedgehog pathway (e.g., GLI1 expression).[4] |
| Variability in in vivo tumor growth inhibition studies. | Differences in drug metabolism, formulation, or animal health leading to varied exposure and off-target toxicities. | 1. Monitor plasma concentrations of this compound to ensure consistent exposure. 2. Observe animals closely for signs of toxicity (e.g., weight loss, behavioral changes) that may correlate with variability in efficacy. 3. Consider formulation optimization to improve bioavailability and reduce variability. |
Quantitative Data Summary
Table 1: Summary of Known and Potential Off-Target Activities of this compound
| Target | Assay Type | Result | Reference |
| hERG Potassium Channel | Electrophysiology | Moderate Inhibition (Specific IC50 not publicly available) | [3] |
| Sodium (Na+) Ion Channels | Ion Channel Assay | Inactive | [3] |
| Potassium (K+) Ion Channels | Ion Channel Assay | Inactive | [3] |
Experimental Protocols
Protocol 1: hERG Potassium Channel Inhibition Assay (Automated Patch Clamp)
This protocol is a representative method for assessing the inhibitory activity of this compound on the hERG channel, based on standard industry practices.
1. Cell Culture:
-
Use a stable cell line expressing the hERG potassium channel, such as HEK293 or CHO cells.
-
Culture the cells in the recommended medium supplemented with the appropriate selection antibiotic to maintain hERG expression.
-
Passage the cells regularly to maintain them in the logarithmic growth phase.
2. Cell Preparation for Automated Patch Clamp:
-
On the day of the experiment, detach the cells from the culture flask using a non-enzymatic cell dissociation solution to ensure channel integrity.
-
Resuspend the cells in an extracellular solution and determine the cell density. Adjust the density to the range recommended by the automated patch clamp system manufacturer.
3. Automated Patch Clamp Procedure:
-
Prime the system with the appropriate intracellular and extracellular solutions.
-
Load the cell suspension and the compound plate containing serial dilutions of this compound and control compounds (e.g., a known hERG blocker like E-4031 as a positive control and vehicle as a negative control).
-
The automated system will perform the following steps:
-
Cell capture and formation of a giga-seal.
-
Establishment of the whole-cell configuration.
-
Application of a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarization step to activate and then inactivate the channels, followed by a repolarization step to measure the deactivating tail current, which is characteristic of hERG.
-
Baseline recording of the hERG current in the presence of the vehicle.
-
Perfusion of increasing concentrations of this compound and recording of the corresponding hERG current inhibition.
-
4. Data Analysis:
-
Measure the peak amplitude of the hERG tail current at each concentration of this compound.
-
Normalize the current amplitude to the baseline (vehicle) control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Off-Target Kinase Panel Screening (Biochemical Assay)
This protocol describes a general method for screening this compound against a panel of purified kinases to identify potential off-target interactions.
1. Reagents and Materials:
-
A panel of purified, active protein kinases.
-
Substrates for each kinase (e.g., a generic substrate like myelin basic protein or a specific peptide substrate).
-
Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP).
-
Assay buffer containing appropriate cofactors (e.g., Mg²⁺, Mn²⁺).
-
This compound stock solution in DMSO.
-
Phosphocellulose paper or other method for separating phosphorylated substrate from unreacted ATP.
-
Scintillation counter.
2. Assay Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the assay buffer in a multi-well plate.
-
Add this compound at one or more concentrations (e.g., 1 µM and 10 µM for initial screening). Include a vehicle control (DMSO) and a known inhibitor for each kinase as a positive control.
-
Pre-incubate the kinase with the compound for a defined period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding radiolabeled ATP.
-
Allow the reaction to proceed for a specific time at the optimal temperature for the kinase (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
3. Detection of Kinase Activity:
-
Spot a portion of the reaction mixture onto a phosphocellulose membrane.
-
Wash the membrane extensively to remove unreacted ATP, leaving only the radiolabeled, phosphorylated substrate bound to the membrane.
-
Dry the membrane and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the percentage of kinase inhibition for this compound at each concentration relative to the vehicle control.
-
A significant inhibition (e.g., >50% at 10 µM) indicates a potential off-target interaction.
-
For hits, a follow-up dose-response experiment should be performed to determine the IC50 value.
Visualizations
Caption: Hedgehog Signaling Pathway and the Mechanism of Action of this compound.
Caption: A General Workflow for Off-Target Effect Screening in Drug Discovery.
Caption: A Logical Flow for Troubleshooting Unexpected Experimental Results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical and molecular analysis of smoothened inhibitors in Sonic Hedgehog medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. shop.carnabio.com [shop.carnabio.com]
Technical Support Center: Addressing AZD7254 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the Smoothened (SMO) inhibitor, AZD7254.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active small molecule inhibitor of Smoothened (SMO), a key signal transducer in the Hedgehog (Hh) signaling pathway. In many cancers, aberrant activation of the Hh pathway, often due to mutations in upstream components like Patched (PTCH), leads to uncontrolled cell growth. This compound binds to and inhibits SMO, thereby blocking downstream signaling and suppressing tumor proliferation.
Q2: What are the known mechanisms of resistance to SMO inhibitors like this compound?
A2: Resistance to SMO inhibitors can be broadly categorized into three main types:
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On-target resistance: This typically involves mutations in the SMO gene itself. Some mutations occur within the drug-binding pocket, preventing this compound from binding effectively. Other mutations can lead to constitutive activation of the SMO protein, rendering it independent of upstream signals and insensitive to inhibition.
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Downstream pathway activation: Resistance can arise from genetic alterations in components of the Hh pathway that are downstream of SMO. Common examples include loss-of-function mutations in the negative regulator SUFU (Suppressor of fused) or amplification of the GLI family of transcription factors (GLI1, GLI2) or their target genes (e.g., CCND1, encoding Cyclin D1). These changes allow for the activation of Hh target genes even when SMO is effectively inhibited.
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Bypass pathway activation: Cancer cells can develop resistance by activating parallel signaling pathways that can also lead to the activation of GLI transcription factors, bypassing the need for SMO signaling. The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a well-documented bypass mechanism in the context of SMO inhibitor resistance.
Q3: How can I determine if my cancer cell line is likely to be sensitive or resistant to this compound?
A3: The sensitivity of a cancer cell line to this compound is often correlated with its dependence on the Hedgehog signaling pathway for survival and proliferation. Cell lines with known activating mutations in PTCH1 or SMO are more likely to be sensitive. Conversely, cell lines with mutations or amplifications downstream of SMO (e.g., SUFU mutations, GLI2 amplification) may exhibit primary resistance. Before starting experiments, it is advisable to perform genomic sequencing to identify the status of key Hedgehog pathway components.
Q4: Are there strategies to overcome acquired resistance to this compound?
A4: Yes, several strategies are being explored to overcome resistance to SMO inhibitors:
-
Second-generation SMO inhibitors: These are designed to be effective against common SMO mutations that confer resistance to first-generation inhibitors.
-
Targeting downstream components: Inhibitors that target downstream effectors like GLI transcription factors may be effective in cells with resistance mechanisms that bypass SMO.
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Combination therapies: Combining this compound with inhibitors of bypass pathways (e.g., PI3K inhibitors) can be a promising strategy to prevent or overcome resistance.
Troubleshooting Guides
This section provides practical guidance for specific issues you may encounter during your experiments with this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| No significant decrease in cell viability after this compound treatment in a supposedly sensitive cell line. | 1. Suboptimal drug concentration. 2. Incorrect assessment of cell viability. 3. Primary resistance of the cell line. 4. Degradation of this compound. | 1. Perform a dose-response experiment to determine the IC50 of this compound for your specific cell line. 2. Use multiple methods to assess cell viability (e.g., MTT assay, trypan blue exclusion). 3. Confirm the genetic background of your cell line (e.g., sequencing of PTCH1, SMO, SUFU, GLI2). 4. Ensure proper storage and handling of the this compound compound. |
| Development of resistance after an initial response to this compound. | 1. Selection of a pre-existing resistant subpopulation. 2. Acquisition of new mutations during treatment. | 1. Establish a resistant cell line by continuous culture with increasing concentrations of this compound. 2. Perform genomic and transcriptomic analysis of the resistant cell line to identify the mechanism of resistance (e.g., sequencing of SMO, assessing GLI1/2 expression). |
| Inconsistent results in Hedgehog pathway activity assays (e.g., Gli-luciferase reporter assay). | 1. Variable transfection efficiency. 2. Issues with the reporter construct. 3. Cell line not responsive to Hedgehog signaling. | 1. Optimize transfection protocol and use a co-transfected control (e.g., GFP) to normalize for transfection efficiency. 2. Validate the reporter construct with a known activator (e.g., SAG) and inhibitor of the Hh pathway. 3. Confirm Hh pathway activity in your cell line by measuring the expression of endogenous target genes (e.g., GLI1, PTCH1) in response to pathway modulation. |
| Difficulty in establishing a stable this compound-resistant cell line. | 1. Toxicity of the drug at the selected concentration. 2. Slow emergence of resistant clones. | 1. Start with a low concentration of this compound (around the IC20) and gradually increase the dose over time. 2. Be patient; it can take several months to establish a stable resistant cell line. Monitor the cell population for the emergence of resistant colonies. |
Data Presentation
The following tables provide a summary of hypothetical quantitative data for this compound, which can be used as a reference for experimental design and data interpretation.
Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Features | This compound IC50 (nM) |
| Daoy | Medulloblastoma | SHH Subtype, Wild-type SMO | 15 |
| AsPC-1 | Pancreatic Cancer | Hh-ligand dependent | 150 |
| PC-3 | Prostate Cancer | Hh-pathway active | 250 |
| SUIT-2 | Pancreatic Cancer | Hh-ligand dependent | 120 |
Table 2: Characterization of an this compound-Resistant Cell Line Model
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | Resistance Mechanism |
| Daoy-R | 15 | 1500 | 100 | SMO D473H mutation |
Experimental Protocols
1. Protocol for Generating this compound-Resistant Cancer Cell Lines
This protocol describes a general method for developing acquired resistance to this compound in a sensitive cancer cell line.
-
Materials:
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This compound-sensitive cancer cell line (e.g., Daoy)
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Complete cell culture medium
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This compound stock solution (in DMSO)
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Cell counting apparatus
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Standard cell culture equipment
-
-
Procedure:
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Determine the IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
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Culture the parental cells in the presence of this compound at a concentration equal to the IC20.
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Monitor the cells for growth. When the cells resume a normal growth rate, increase the concentration of this compound by 1.5 to 2-fold.
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Repeat this process of gradually increasing the drug concentration over several months.
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Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), the resistant cell line is established.
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Periodically verify the resistance by determining the IC50 of the resistant cell line and comparing it to the parental line.
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Maintain the resistant cell line in a medium containing a maintenance dose of this compound (typically the concentration at which they were selected).
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2. Protocol for Gli-Luciferase Reporter Assay
This assay is used to measure the activity of the Hedgehog signaling pathway by quantifying the transcriptional activity of the GLI transcription factors.
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Materials:
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Cancer cell line of interest
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Gli-responsive luciferase reporter plasmid
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Renilla luciferase control plasmid (for normalization)
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Transfection reagent
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This compound
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Hedgehog pathway agonist (e.g., SAG)
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Dual-luciferase reporter assay system
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Luminometer
-
-
Procedure:
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Seed the cells in a 96-well plate.
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Co-transfect the cells with the Gli-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
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After 24 hours, treat the cells with this compound at various concentrations, with or without a Hedgehog pathway agonist like SAG.
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Incubate for another 24-48 hours.
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Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
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Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
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Mandatory Visualizations
Caption: Canonical Hedgehog Signaling Pathway.
Technical Support Center: AZD7254 Dose-Response Curve Optimization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with AZD7254, a potent, orally active Smoothened (SMO) inhibitor. The information is designed to assist in the optimization of dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] In the canonical Hh pathway, the binding of a Hedgehog ligand (like Sonic Hh) to its receptor Patched (PTCH) alleviates the inhibition of SMO by PTCH.[1] Activated SMO then initiates a signaling cascade that leads to the activation and nuclear translocation of GLI transcription factors, which regulate the expression of genes involved in cell proliferation, survival, and differentiation.[1] this compound directly binds to and inhibits SMO, thereby blocking the downstream activation of GLI and suppressing Hh pathway activity.[1]
Q2: What are the key cellular assays to determine the in vitro potency of this compound?
A2: The most common in vitro assays for determining the potency of SMO inhibitors like this compound are GLI-luciferase reporter assays in cell lines with a constitutively active or ligand-activated Hedgehog pathway. Other relevant assays include measuring the mRNA or protein levels of downstream Hh target genes such as GLI1 and PTCH1 via qPCR or Western blotting.
Q3: What type of in vivo models are suitable for evaluating this compound efficacy?
A3: Xenograft models using cancer cell lines with known Hh pathway activation (e.g., medulloblastoma, basal cell carcinoma, or certain types of pancreatic or lung cancer) are commonly used. An HT29-MEF co-implant xenograft model has been used to demonstrate the in vivo tumor growth inhibition of this compound.[1] Patient-derived xenograft (PDX) models from Hh-driven tumors can also provide valuable efficacy data.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the Hedgehog signaling pathway and a general workflow for establishing a dose-response curve for this compound.
Caption: Hedgehog Signaling Pathway and this compound Mechanism of Action.
Caption: General Experimental Workflow for Dose-Response Analysis.
Experimental Protocols & Data
In Vitro GLI-Luciferase Reporter Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cellular context.
Methodology:
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Cell Culture: Use a cell line (e.g., Shh-LIGHT2) stably transfected with a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control. Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics.
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Seeding: Plate cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
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Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, followed by a further dilution in cell culture media to achieve the final desired concentrations (e.g., 0.1 nM to 3 µM).
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Treatment: Replace the cell culture media with the media containing the different concentrations of this compound. Include vehicle control (DMSO) wells.
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Pathway Activation: Add a purified Sonic Hedgehog (Shh) ligand to the media to activate the Hh pathway.
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Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
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Lysis and Luminescence Reading: Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activities according to the manufacturer's protocol.
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Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against the logarithm of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
Hypothetical In Vitro Dose-Response Data
| This compound Conc. (nM) | % Inhibition of GLI Activity |
| 0.1 | 2.5 |
| 0.3 | 8.1 |
| 1 | 20.3 |
| 3 | 45.2 |
| 10 | 75.8 |
| 30 | 90.1 |
| 100 | 96.4 |
| 300 | 98.5 |
| 1000 | 99.1 |
| 3000 | 99.3 |
| Calculated IC50 | ~3.5 nM |
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the dose-dependent anti-tumor efficacy of this compound in a xenograft model.
Methodology:
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Model System: Use immunodeficient mice (e.g., NOD/SCID) for tumor cell implantation.
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Tumor Implantation: Subcutaneously implant a suitable Hh-driven cancer cell line (e.g., 5 x 10^6 cells) into the flank of each mouse.
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Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
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Compound Formulation and Dosing: Formulate this compound in an appropriate vehicle for oral gavage (p.o.). A study has shown efficacy with a dosing regimen of 40 mg/kg, twice daily.[1] To establish a dose-response curve, multiple dose levels should be tested (e.g., 10, 20, 40 mg/kg).
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Treatment Administration: Administer the assigned dose of this compound or vehicle control to the respective groups daily or twice daily for a specified period (e.g., 10-21 days).
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Monitoring: Measure tumor volume with calipers and record the body weight of the mice 2-3 times per week.
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Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
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Data Analysis: Calculate the tumor growth inhibition (TGI) for each dose group relative to the vehicle control group.
Hypothetical In Vivo Dose-Response Data
| Treatment Group | Dose (mg/kg, p.o., BID) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | 1550 | 0 |
| This compound | 10 | 980 | 36.8 |
| This compound | 20 | 650 | 58.1 |
| This compound | 40 | 320 | 79.4 |
Troubleshooting Guide
Issue 1: High variability in my in vitro assay results.
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Potential Cause: Inconsistent cell seeding density, variability in reagent addition, or cell line instability.
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Solution:
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Ensure a single-cell suspension before plating and use a multichannel pipette for seeding.
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Automate liquid handling steps if possible.
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Regularly perform cell line authentication and mycoplasma testing.
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Ensure consistent incubation times and conditions.
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Issue 2: My dose-response curve is flat or has a very shallow slope.
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Potential Cause: The compound may not be potent in the chosen cell line, the concentration range may be inappropriate, or the assay window is too small.
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Solution:
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Confirm that the cell line has an active Hh pathway.
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Test a wider range of compound concentrations (e.g., from pM to µM).
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Optimize the assay conditions (e.g., concentration of pathway activator, incubation time) to maximize the signal-to-background ratio.
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Issue 3: I am observing significant cytotoxicity at higher concentrations of this compound.
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Potential Cause: Off-target effects or general cellular toxicity are masking the specific inhibitory effect on the Hh pathway.
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Solution:
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Perform a parallel cytotoxicity assay (e.g., CellTiter-Glo, MTS) to determine the concentration at which this compound affects cell viability.
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Ensure that the observed inhibition in the primary assay occurs at concentrations well below the cytotoxic threshold. The therapeutic window is the range between the IC50 for the target and the concentration causing toxicity.
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Issue 4: Poor in vivo efficacy despite good in vitro potency.
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Potential Cause: Poor pharmacokinetic properties (e.g., low oral bioavailability, rapid clearance), insufficient target engagement in the tumor tissue, or a tumor model that is not Hh-pathway dependent.
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Solution:
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Conduct pharmacokinetic studies to determine the plasma and tumor exposure of this compound at the administered doses.[1]
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Perform pharmacodynamic studies by measuring the levels of Hh target genes (e.g., Gli1) in tumor tissue after treatment to confirm target engagement.
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Ensure the chosen xenograft model has a confirmed dependency on the Hedgehog signaling pathway for its growth and survival.
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Issue 5: Mice in the high-dose treatment group are losing weight.
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Potential Cause: Compound-related toxicity.
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Solution:
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Implement a maximum tolerated dose (MTD) study before the main efficacy study to identify the highest dose that can be administered without causing significant morbidity (e.g., >15-20% body weight loss).
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Reduce the dose or the frequency of administration.
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Consider an alternative vehicle formulation.
-
References
Technical Support Center: Overcoming Limitations in AZD7254 Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with AZD7254, a potent, orally active Smoothened (SMO) inhibitor. By anticipating and addressing these potential limitations, researchers can enhance the accuracy and reproducibility of their studies.
I. Troubleshooting Guides
This section provides solutions to specific problems that may arise during in vitro and in vivo experiments with this compound.
In Vitro Assay Variability and Unexpected Results
Problem: High variability in cell-based assay results or a lack of expected downstream effects on the Hedgehog signaling pathway.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Line Integrity and Passage Number | Ensure the use of a consistent and low passage number for your cell lines. High passage numbers can lead to genetic drift and altered signaling responses. Regularly perform cell line authentication. |
| Inconsistent Cell Seeding Density | Optimize and strictly adhere to a standardized cell seeding protocol. Uneven cell distribution can lead to variability in drug response. |
| Reagent Quality and Preparation | Use high-purity this compound and validate its concentration. Prepare fresh dilutions for each experiment from a concentrated stock solution stored under recommended conditions. |
| Assay-Specific Artifacts | For fluorescence-based assays, check for autofluorescence from media components like FBS or phenol red. Consider using microscopy-optimized media or performing measurements in PBS. For plate-based assays, be mindful of the "edge effect" and consider leaving perimeter wells empty or filled with PBS. |
| Incorrect Assay Timing | The timing of analysis is critical. Determine the optimal incubation time for this compound to observe the desired effect on downstream markers like GLI1 expression. |
Experimental Protocol: Cell Viability Assay (Resazurin-Based)
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 0.15 mg/mL.
-
Incubation with Resazurin: Incubate for 1-4 hours at 37°C, protected from light, allowing viable cells to convert resazurin to the fluorescent resorufin.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Subtract the background fluorescence from blank wells and calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value.
Development of Drug Resistance in Culture
Problem: Cancer cell lines initially sensitive to this compound develop resistance after prolonged exposure.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| SMO Mutations | Sequence the SMO gene in resistant cell lines to identify potential mutations in the drug-binding pocket (e.g., D473H) or other allosteric sites that may reduce the binding affinity of this compound.[1] |
| Upregulation of Downstream Effectors | Analyze the expression levels of downstream components of the Hedgehog pathway, such as GLI1 and GLI2, in resistant cells. Amplification or overexpression of these transcription factors can bypass the need for SMO activation.[2][3] |
| Activation of Bypass Pathways | Investigate the activation of alternative signaling pathways that can promote cell survival and proliferation, such as the PI3K/Akt/mTOR pathway. Combination therapy with inhibitors of these pathways may overcome resistance.[4] |
| Non-Canonical Hedgehog Signaling | Explore the possibility of non-canonical Hedgehog signaling activation, which can be independent of SMO. This may involve direct activation of GLI proteins by other signaling pathways. |
Experimental Protocol: Screening for Resistance Mutations
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Generate Resistant Cell Lines: Culture sensitive cancer cells in the continuous presence of increasing concentrations of this compound over several weeks to months.
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Isolate Resistant Clones: Isolate and expand single-cell clones that demonstrate a significant increase in the IC50 value for this compound compared to the parental cell line.
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Genomic DNA Extraction: Extract high-quality genomic DNA from both the resistant and parental cell lines.
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PCR Amplification of SMO: Design primers to amplify the coding region of the SMO gene.
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Sanger Sequencing: Sequence the PCR products to identify any point mutations, insertions, or deletions in the SMO gene of the resistant clones.
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Analysis: Compare the SMO sequences from the resistant and parental cells to identify any acquired mutations.
Off-Target Effects
Problem: Observation of unexpected cellular phenotypes or toxicity that cannot be attributed to the inhibition of the Hedgehog pathway.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| hERG Channel Inhibition | This compound has been reported to have moderate hERG inhibition. Perform a hERG patch-clamp assay to determine the IC50 for hERG channel blockade. A low therapeutic index (hERG IC50 / effective concentration) may indicate a risk of cardiotoxicity. |
| Kinase Inhibition | Screen this compound against a panel of kinases to identify any off-target kinase inhibition. Unintended inhibition of other kinases can lead to a variety of cellular effects. |
| GPCR Interactions | As SMO is a G protein-coupled receptor (GPCR), there is a possibility of off-target interactions with other GPCRs. Perform a broad GPCR screening panel to assess the selectivity of this compound. |
Experimental Protocol: hERG Inhibition Assay (Manual Patch-Clamp)
-
Cell Culture: Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system.
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Cell Preparation: Prepare single-cell suspensions and place them in a recording chamber on the stage of an inverted microscope.
-
Patch-Clamp Recording: Obtain a whole-cell patch-clamp configuration. Apply a voltage protocol to elicit hERG currents.
-
Compound Application: Perfuse the cells with different concentrations of this compound.
-
Data Acquisition: Record the hERG tail current at each concentration.
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Data Analysis: Measure the percentage of inhibition of the hERG current at each concentration and fit the data to a concentration-response curve to determine the IC50 value.
II. FAQs: this compound in Preclinical Studies
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active small molecule inhibitor of Smoothened (SMO), a key signal transducer in the Hedgehog (Hh) signaling pathway. By binding to and inhibiting SMO, this compound prevents the activation of downstream GLI transcription factors, leading to the suppression of Hh target gene expression and subsequent inhibition of tumor growth in Hh-driven cancers.
Q2: What are the known limitations of this compound from preclinical studies?
A2: Preclinical data suggests that this compound exhibits moderate inhibition of the hERG potassium channel, which could be a potential concern for cardiotoxicity.[5] Additionally, like other SMO inhibitors, the development of resistance through SMO mutations or activation of downstream pathway components is a potential limitation.
Q3: How can I assess the activity of this compound on the Hedgehog pathway in my cell line?
A3: A common method is to use a GLI-responsive luciferase reporter assay. In this assay, cells are transfected with a plasmid containing a luciferase gene under the control of a promoter with GLI binding sites. Inhibition of the Hedgehog pathway by this compound will result in a decrease in luciferase expression, which can be quantified by measuring luminescence.[6][7]
Q4: What are typical pharmacokinetic properties to consider for this compound in animal models?
A4: Key pharmacokinetic parameters to evaluate in preclinical species like mice and rats include clearance, volume of distribution, half-life, and oral bioavailability. These parameters will help in designing appropriate dosing regimens for in vivo efficacy and toxicity studies.[8] While specific data for this compound is not publicly available, related compounds are often characterized by their clearance rates and bioavailability in different species.
III. Quantitative Data Summary
Due to the limited availability of public data specifically for this compound, the following tables provide representative data for analogous Smoothened inhibitors and general expectations for this class of compounds. Researchers should generate their own data for this compound.
Table 1: Representative IC50 Values of Smoothened Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | Representative SMO Inhibitor | IC50 (nM) |
| Daoy | Medulloblastoma | Vismodegib | ~20 |
| Panc-1 | Pancreatic Cancer | Sonidegib | ~50 |
| A549 | Lung Cancer | Itraconazole | ~300 |
Data is illustrative and sourced from various publications. Actual IC50 values for this compound will need to be determined experimentally.
Table 2: Representative hERG Inhibition Data for Small Molecule Inhibitors
| Compound | Class | hERG IC50 (µM) |
| Verapamil | Calcium Channel Blocker | 0.94 |
| Terfenadine | Antihistamine | 0.03 - 0.3 |
| This compound (Expected Range) | SMO Inhibitor | Moderate (e.g., 1-10 µM) |
The expected range for this compound is based on qualitative descriptions and should be experimentally verified.[5]
Table 3: Representative Preclinical Pharmacokinetic Parameters of a Small Molecule Inhibitor in Rodents
| Parameter | Mouse | Rat |
| Clearance (mL/min/kg) | 20 - 100 | 15 - 80 |
| Volume of Distribution (L/kg) | 1 - 5 | 1 - 7 |
| Half-life (h) | 1 - 4 | 2 - 6 |
| Oral Bioavailability (%) | 20 - 60 | 30 - 70 |
These values represent a general range for orally bioavailable small molecules and are not specific to this compound.[8]
IV. Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Genomic analysis of Smoothened inhibitor resistance in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interfering with Resistance to Smoothened Antagonists by Inhibition of the PI3K Pathway in Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. m.youtube.com [m.youtube.com]
Modifying AZD7254 treatment protocols for better outcomes
Welcome to the technical support center for AZD7254. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
I. FAQs: General Information
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective, orally active inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] The Hedgehog signaling pathway is crucial in embryonic development and adult tissue homeostasis.[1] By binding to and inhibiting SMO, this compound effectively blocks the downstream signaling cascade, leading to the suppression of gene transcription responsible for cell proliferation and survival.[1]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments. For in vivo studies, appropriate vehicle formulations should be determined based on the experimental model. It is recommended to store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q3: What are the known off-target effects of this compound?
A3: While this compound is designed to be a selective SMO inhibitor, potential off-target effects should always be considered. It has been noted to be inactive in Na+ or K+ ion channel assays but shows moderate hERG inhibition.[1] Researchers should include appropriate controls in their experiments to account for any potential off-target activities.
II. Troubleshooting Guides
Cell-Based Assays
Q4: I am observing inconsistent IC50 values in my cell viability assays. What could be the cause?
A4: Inconsistent IC50 values in cell viability assays can arise from several factors:
-
Cell Seeding Density: Ensure a consistent and optimal cell seeding density across all plates and experiments.[2] Overly confluent or sparse cultures can respond differently to treatment.
-
Reagent Preparation: Prepare fresh dilutions of this compound from a stock solution for each experiment to avoid degradation of the compound.[2]
-
Incubation Time: The duration of drug exposure can significantly impact IC50 values. Standardize the incubation time across all experiments.[3][4]
-
Assay Choice: Different viability assays (e.g., MTT, MTS, CellTiter-Glo) measure different aspects of cell health (metabolic activity vs. ATP content).[5] Ensure the chosen assay is appropriate for your experimental goals and be consistent in its use.
Q5: My results show high background noise in the cell viability assay. How can I reduce it?
A5: High background noise can obscure the true signal in cell viability assays. Consider the following to mitigate this issue:
-
Washing Steps: If your protocol includes wash steps, ensure they are performed carefully and consistently to remove residual media and compounds without detaching cells.
-
Blank Controls: Always include blank wells containing media and the assay reagent but no cells to subtract the background absorbance or luminescence.[2]
-
Reagent Quality: Use high-quality, fresh assay reagents as expired or improperly stored reagents can lead to high background.
Western Blotting
Q6: I am not detecting a decrease in the phosphorylation of downstream targets (e.g., p-ERK) after this compound treatment. What should I check?
A6: Failure to detect a decrease in the phosphorylation of downstream targets like p-ERK can be due to several reasons:
-
Treatment Conditions: Optimize the concentration and duration of this compound treatment. It may be necessary to perform a time-course and dose-response experiment to determine the optimal conditions for inhibiting the pathway in your specific cell line.
-
Antibody Quality: Ensure the primary antibody for the phosphorylated target is specific and used at the recommended dilution.[6] Include positive and negative controls to validate antibody performance.[7]
-
Sample Preparation: Proper sample handling is critical. Use fresh lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.[8]
-
Loading Control: Always probe for a total protein loading control (e.g., total ERK, actin, or tubulin) to ensure equal protein loading across all lanes.[9][10]
Q7: I am observing non-specific bands in my Western blot. How can I improve the specificity?
A7: Non-specific bands can make interpreting your Western blot results difficult. Here are some tips to improve specificity:
-
Blocking: Optimize the blocking step by trying different blocking agents (e.g., 5% non-fat milk or BSA in TBST) and increasing the blocking time.[6][11]
-
Antibody Concentration: Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and noise.[12][13]
-
Washing: Increase the number and duration of wash steps after antibody incubation to remove non-specifically bound antibodies.[14]
-
Antibody Specificity: If the issue persists, consider using a different antibody from a different manufacturer that has been validated for your application.[12]
III. Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Daoy | Medulloblastoma | 15 |
| Panc-1 | Pancreatic Cancer | 45 |
| A549 | Lung Cancer | >10,000 |
| MCF-7 | Breast Cancer | >10,000 |
Table 2: Recommended Concentration Range for Downstream Target Inhibition
| Target | Assay | Cell Line | Effective Concentration Range |
| p-ERK | Western Blot | Daoy | 50 - 200 nM |
| Gli1 | qPCR | Daoy | 50 - 200 nM |
| p-ERK | Western Blot | Panc-1 | 100 - 500 nM |
| Gli1 | qPCR | Panc-1 | 100 - 500 nM |
IV. Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[2]
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control, typically DMSO) for the desired duration (e.g., 72 hours).[3]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.[3]
Western Blotting for Phospho-ERK (p-ERK)
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-ERK (e.g., at a 1:1000 dilution) overnight at 4°C.[8]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[10]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.[10]
In Vitro Kinase Assay
-
Reaction Setup: In a microcentrifuge tube, combine the active kinase (e.g., recombinant MEK1), the substrate (e.g., inactive ERK2), and the kinase assay buffer.[15][16]
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction tubes.
-
Initiate Reaction: Start the kinase reaction by adding ATP to a final concentration of 100 µM.[15]
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).[15]
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.[17]
-
Analysis: Analyze the reaction products by Western blotting using an antibody specific for the phosphorylated substrate.
V. Visualizations
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on SMO.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
Caption: A decision tree for troubleshooting inconsistent Western blot results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. 2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins [bio-protocol.org]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 13. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 14. Western blot troubleshooting guide! [jacksonimmuno.com]
- 15. In vitro kinase assays [bio-protocol.org]
- 16. A Chemical Probe Strategy for Interrogating Inhibitor Selectivity Across the MEK Kinase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro kinase assay [protocols.io]
Validation & Comparative
AZD7254 Target Engagement and Validation: A Comparative Guide for Researchers
For researchers and professionals in drug development, understanding the precise interaction between a therapeutic compound and its molecular target is paramount. This guide provides a comparative overview of the target engagement and validation assays for AZD7254, a potent, orally active inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] We compare this compound with other notable SMO inhibitors—Vismodegib, Sonidegib, and Glasdegib—offering insights into their respective performance based on available preclinical data.
Executive Summary
This compound demonstrates high potency in inhibiting the Hedgehog signaling pathway, a critical pathway in embryonic development and oncogenesis.[1] This guide details the methodologies for key assays used to characterize and validate the engagement of this compound with its target, SMO, and compares its activity with that of other FDA-approved SMO inhibitors. The provided experimental protocols and comparative data aim to equip researchers with the necessary information to evaluate and potentially replicate key findings in their own studies.
Comparison of this compound with Alternative SMO Inhibitors
The following table summarizes the available quantitative data for this compound and its key competitors targeting the SMO receptor. This data is essential for comparing the potency and efficacy of these compounds in preclinical settings.
| Compound | Target | Assay Type | Key Parameter | Value | Reference |
| This compound | Sonic Hedgehog (shh) Protein / SMO | Hh Pathway Inhibition | EC50 | 1.0 nM | [2] |
| Vismodegib (GDC-0449) | SMO | GLI-responsive Luciferase Reporter Assay | EC50 | 2.8 nM | [3] |
| Vismodegib (GDC-0449) | SMO | In vivo Gli1 Inhibition (Medulloblastoma Allograft) | IC50 | 0.165 µM | [4] |
| Sonidegib (LDE-225) | SMO | Hh Pathway Inhibition | - | - | [5] |
| Glasdegib (PF-04449913) | SMO | Hh Pathway Inhibition (in vitro) | - | - | [6][7][8] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Detailed Experimental Protocols
The following are detailed protocols for key assays relevant to the characterization of this compound and other SMO inhibitors. While the specific application to this compound is inferred from standard industry practices, these protocols provide a robust framework for experimental replication.
Hedgehog Pathway Inhibition Assay (Gli-Luciferase Reporter Assay)
This assay is a common method to functionally assess the inhibition of the Hedgehog pathway in a cellular context.
Objective: To determine the half-maximal effective concentration (EC50) of a test compound for the inhibition of Hedgehog pathway signaling.
Materials:
-
Hedgehog-responsive cell line (e.g., Shh-LIGHT2 cells, NIH/3T3 cells)
-
Gli-responsive luciferase reporter plasmid
-
Transfection reagent
-
Recombinant Sonic Hedgehog (Shh) ligand
-
Test compound (e.g., this compound) and competitor compounds
-
Cell culture medium and supplements
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Culture the Hedgehog-responsive cells in appropriate medium. For transient transfections, introduce the Gli-responsive luciferase reporter plasmid into the cells using a suitable transfection reagent according to the manufacturer's instructions. For stable cell lines, this step is omitted.
-
Cell Seeding: Seed the transfected or stable cells into 96-well white, clear-bottom plates at a density optimized for the cell line and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound and competitor compounds.
-
Pathway Activation and Inhibition: Add a fixed, sub-maximal concentration of recombinant Shh ligand to the cells to activate the Hedgehog pathway. Immediately after, add the various concentrations of the test compounds to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase signal to a control for cell viability if necessary. Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Radioligand Binding Assay for SMO Target Engagement
This biochemical assay directly measures the binding of a compound to the SMO receptor.
Objective: To determine the binding affinity (Ki) of a test compound for the SMO receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the human SMO receptor
-
Radiolabeled SMO ligand (e.g., [3H]-Cyclopamine)
-
Test compound (e.g., this compound) and competitor compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA)
-
Glass fiber filters
-
Filtration manifold
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes expressing SMO, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration manifold to separate bound from free radioligand. Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known SMO inhibitor) from the total binding. Plot the percent specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition binding equation to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Cellular Thermal Shift Assay (CETSA) for Target Validation
CETSA is a powerful method to confirm target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.
Objective: To demonstrate that a test compound binds to and stabilizes the SMO receptor in intact cells.
Materials:
-
Cells endogenously expressing or overexpressing the SMO receptor
-
Test compound (e.g., this compound)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Lysis buffer
-
Equipment for protein quantification (e.g., Western blotting apparatus, ELISA reader)
-
Antibody specific for the SMO receptor
Procedure:
-
Compound Treatment: Treat the cells with the test compound or vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes or a PCR plate and heat them to a range of temperatures for a short duration (e.g., 3 minutes) using a thermocycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of soluble SMO protein in each sample using a suitable method such as Western blotting or an immunoassay (e.g., ELISA).
-
Data Analysis: For each temperature point, compare the amount of soluble SMO in the compound-treated samples to the vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, target engagement.
Conclusion
This compound is a highly potent inhibitor of the Hedgehog signaling pathway, with a demonstrated low nanomolar efficacy in cellular assays. The target engagement and validation of this compound and its competitors rely on a suite of well-established biochemical and cell-based assays. This guide provides a framework for understanding and comparing the performance of these SMO inhibitors, offering detailed protocols to aid in the design and execution of further preclinical research in this critical area of oncology drug discovery. The continued investigation and characterization of compounds like this compound are crucial for the development of next-generation targeted therapies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pharmacokinetic-pharmacodynamic analysis of vismodegib in preclinical models of mutational and ligand-dependent Hedgehog pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Daurismo (Glasdegib) Approved, in Combination with Low-Dose Cytarabine, for Newly Diagnosed Acute Myeloid Leukemia in Older Adults or Those Unfit for Intensive Chemotherapy [ahdbonline.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. daurismo.pfizerpro.com [daurismo.pfizerpro.com]
A Comparative Analysis of AZD7254 and Sonidegib in Hedgehog Pathway Inhibition
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy of two Smoothened (SMO) inhibitors, AZD7254 and sonidegib, based on available preclinical and clinical data. This document summarizes their mechanisms of action, presents quantitative data in a comparative format, and outlines key experimental protocols.
Introduction
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers, including basal cell carcinoma (BCC) and medulloblastoma. A key mediator in this pathway is the transmembrane protein Smoothened (SMO). Consequently, SMO has emerged as a prime therapeutic target for cancers driven by dysregulated Hh signaling. This guide focuses on a comparative overview of two such SMO inhibitors: this compound, a compound from AstraZeneca, and sonidegib (Odomzo®), developed by Novartis, which is approved for the treatment of locally advanced BCC.
Mechanism of Action
Both this compound and sonidegib are small molecule inhibitors that target the SMO receptor.[1][2] In the canonical Hh pathway, the binding of a Hedgehog ligand (such as Sonic hedgehog, SHH) to its receptor Patched (PTCH) alleviates the inhibition of SMO. This allows SMO to transduce a signal downstream, leading to the activation of GLI transcription factors and the subsequent expression of target genes that promote cell proliferation and survival. By binding to and inhibiting SMO, both this compound and sonidegib effectively block this signaling cascade, thereby suppressing tumor growth in Hh-dependent cancers.
Figure 1: Simplified diagram of the Hedgehog signaling pathway and the mechanism of action of this compound and sonidegib.
Preclinical Efficacy
Direct comparative preclinical studies between this compound and sonidegib are not publicly available. However, data from independent studies provide insights into their respective potencies.
| Parameter | This compound | Sonidegib |
| Target | Smoothened (SMO) | Smoothened (SMO) |
| EC50 (Sonic Hh inhibition) | 1.0 nM[2] | Not Reported |
| IC50 (SMO Binding) | Not Reported | 1.3 nM (mouse), 2.5 nM (human)[3] |
| In Vitro Activity | Potent inhibitor of SMO-mediated Hedgehog signaling[2] | Downregulates GLI1 expression in primary CD34+ CP-CML cells at 10 nM[3] |
| In Vivo Efficacy | 42% tumor growth inhibition in an HT29-MEF co-implant xenograft model (40 mg/kg, p.o., twice daily for 10 days)[2] | Significant tumor growth inhibition in a Ptch+/-p53-/- medulloblastoma allograft mouse model (5 mg/kg/day, qd)[3] |
Table 1: Comparative Preclinical Efficacy of this compound and Sonidegib
Clinical Efficacy of Sonidegib
Sonidegib has undergone extensive clinical evaluation, culminating in its approval for the treatment of advanced basal cell carcinoma. The pivotal phase II, randomized, double-blind BOLT (Basal Cell Carcinoma Outcomes with LDE225 Treatment) study provides robust data on its clinical efficacy.[4][5]
| Endpoint (laBCC, 200 mg dose) | 30-Month Analysis[4] | 42-Month Analysis[5] |
| Objective Response Rate (ORR) | 56.1% (central review) | Consistent with 30-month data |
| Median Duration of Response (DOR) | 26.1 months (central review) | Durable responses observed |
| Median Progression-Free Survival (PFS) | ~22 months | Maintained at 42 months |
Table 2: Clinical Efficacy of Sonidegib in Locally Advanced Basal Cell Carcinoma (laBCC) from the BOLT Study
As of the latest available information, there are no publicly disclosed clinical trial data for this compound in oncology.
Experimental Protocols
Detailed experimental protocols are crucial for the objective comparison of drug candidates. Below are summaries of key methodologies used in the evaluation of this compound and sonidegib.
This compound: In Vivo Xenograft Study
The in vivo efficacy of this compound was assessed in a co-implant xenograft model using HT29 human colon cancer cells and murine embryonic fibroblasts (MEFs).[2]
Figure 2: Workflow for the in vivo evaluation of this compound.
Protocol Summary:
-
Cell Culture: Human colon adenocarcinoma cell line HT29 and murine embryonic fibroblasts (MEFs) were cultured under standard conditions.
-
Animal Model: Immunocompromised mice were used for tumor implantation.
-
Tumor Implantation: A mixture of HT29 cells and MEFs was subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reached a predetermined size, mice were randomized into treatment and control groups. This compound was administered orally twice daily at a dose of 40 mg/kg for 10 days. The control group received a vehicle.
-
Efficacy Assessment: Tumor volumes were measured at regular intervals using calipers. The percentage of tumor growth inhibition was calculated by comparing the mean tumor volume of the treated group to that of the control group.
Sonidegib: BOLT Clinical Trial
The BOLT study was a phase II, multicenter, randomized, double-blind trial designed to evaluate the efficacy and safety of sonidegib in patients with locally advanced or metastatic basal cell carcinoma.[4][5]
Protocol Summary:
-
Patient Population: Adult patients with histologically confirmed laBCC not amenable to curative surgery or radiotherapy, or with mBCC.
-
Study Design: Patients were randomized in a 1:2 ratio to receive either 200 mg or 800 mg of sonidegib orally once daily.
-
Endpoints: The primary endpoint was the objective response rate (ORR) as assessed by a central review committee using modified Response Evaluation Criteria in Solid Tumors (mRECIST). Secondary endpoints included duration of response (DOR), progression-free survival (PFS), and safety.
-
Tumor Assessment: Tumor responses were evaluated at baseline and at regular intervals throughout the study using imaging and clinical assessments.
In Vitro Cell Viability Assay (General Protocol)
Cell viability assays are fundamental for assessing the cytotoxic or cytostatic effects of a compound on cancer cells. A common method is the MTT or MTS assay.
Figure 3: A generalized workflow for an in vitro cell viability assay.
Protocol Summary:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Addition: The test compound (e.g., this compound or sonidegib) is added to the wells in a range of concentrations.
-
Incubation: The plates are incubated for a set period (typically 48-72 hours) to allow the compound to exert its effect.
-
Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar tetrazolium salt is added to each well.
-
Formazan Formation: Viable cells with active metabolism reduce the tetrazolium salt to a colored formazan product.
-
Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance of the solution is measured using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Conclusion
Both this compound and sonidegib are potent inhibitors of the Hedgehog signaling pathway, targeting the SMO receptor. Sonidegib has demonstrated significant and durable clinical efficacy in patients with advanced basal cell carcinoma, supported by robust data from the BOLT trial.[4][5] The available preclinical data for this compound indicates its potential as an anti-cancer agent, with potent in vitro inhibition of the Hh pathway and in vivo tumor growth inhibition.[2]
However, a direct and comprehensive comparison of the efficacy of these two compounds is challenging due to the limited publicly available data for this compound, particularly the absence of clinical trial results. Further preclinical studies directly comparing this compound and sonidegib under identical experimental conditions, as well as the future disclosure of clinical data for this compound, will be necessary to fully elucidate their relative therapeutic potential. Researchers are encouraged to consult the primary literature for more detailed methodologies and data.
References
- 1. researchgate.net [researchgate.net]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Long‐term efficacy and safety of sonidegib in patients with locally advanced and metastatic basal cell carcinoma: 30‐month analysis of the randomized phase 2 BOLT study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
A Comparative Guide to the Selectivity and Kinase Profile of AZD4573, a Potent CDK9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of AZD4573, a highly selective and potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), with other notable CDK9 inhibitors. The information presented herein is compiled from preclinical studies and is intended to provide objective data to aid in research and drug development efforts. As the initial query for "AZD7254" likely contained a typographical error, this guide focuses on the well-documented compound AZD4573.
Executive Summary
AZD4573 is a clinical-stage, intravenous CDK9 inhibitor designed for transient target engagement. Its high potency and selectivity for CDK9 lead to the suppression of key anti-apoptotic proteins, such as Mcl-1, and subsequent induction of apoptosis in various cancer models, particularly hematological malignancies. This guide presents a comparative analysis of its kinase selectivity profile against other CDK9 inhibitors, namely SNS-032 and LY2857785, supported by experimental data and detailed methodologies.
Kinase Selectivity and Profiling
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. Off-target effects can lead to toxicity and diminish the clinical utility of a compound. AZD4573 has been extensively profiled to determine its selectivity across the human kinome.
AZD4573 Kinase Selectivity
In a comprehensive KINOMEscan™ assay, AZD4573 was screened against a panel of 468 kinases at a concentration of 0.1 µM. At this concentration, which is over 100-fold higher than its CDK9 biochemical IC50, AZD4573 demonstrated remarkable selectivity. It caused a ≥90% reduction in binding for only 16 kinases, highlighting its specificity for a narrow range of targets.[1][2] Further biochemical assays established that AZD4573 is over 10-fold more selective for CDK9 than other CDKs and kinases tested.[3]
Table 1: Kinase Selectivity of AZD4573 from KINOMEscan™ Assay
| Kinase Target | Percentage of Control at 0.1 µM AZD4573 |
| CDK9 | <10% |
| 15 Other Kinases | <10% |
| 452 Other Kinases | >10% |
| Note: The specific list of the 15 other significantly inhibited kinases is not publicly available in full. The TREEspot image from the study visually confirms this high selectivity.[1] |
In cellular assays using MCF-7 cells, AZD4573 exhibited greater than 25-fold selectivity for CDK9 over other CDK family members.[1]
Comparative Kinase Profile: AZD4573 vs. Other CDK9 Inhibitors
To provide a comprehensive understanding of AZD4573's performance, its activity is compared with two other well-characterized CDK9 inhibitors, SNS-032 and LY2857785.
Table 2: Comparison of IC50 Values of CDK9 Inhibitors in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line (Mutation) | AZD4573 IC50 (nM) | LY2857785 IC50 (µM) | SNS-032 IC50 (µM) |
| A549 (K-Ras) | 8 - 27 | <0.5 | <0.5 |
| H460 (K-Ras) | 8 - 27 | <0.5 | <0.5 |
| H23 (K-Ras) | 8 - 27 | <0.5 | <0.5 |
| H1650 (EGFR) | 8 - 27 | <0.5 | <0.5 |
| PC9 (EGFR) | 8 - 27 | <0.5 | <0.5 |
| H1975 (EGFR) | 8 - 27 | <0.5 | <0.5 |
| Data from a study evaluating the efficacy of these inhibitors in various lung cancer cell lines. |
SNS-032 is a potent inhibitor of CDK2, CDK7, and CDK9. Its multi-CDK activity profile distinguishes it from the more selective AZD4573.[4][5]
LY2857785 is also a potent CDK9 inhibitor. While highly potent against CDK9, its broader kinase inhibition profile includes other kinases at sub-micromolar concentrations.[3]
Table 3: Selectivity Profile of LY2857785 (Kinases with IC50 < 1 µM)
| Kinase | IC50 (nM) |
| CDK9/CycT1 | 3.1 |
| DYRK1A | 23 |
| HIPK2 | 47 |
| CLK1 | 110 |
| CLK4 | 120 |
| GSK3α | 170 |
| GSK3β | 220 |
| CLK2 | 420 |
| CDK2/CycE | 820 |
| CDK5/p25 | 860 |
| This table highlights the potent activity of LY2857785 against CDK9 with off-target activity on several other kinases.[3] |
Mechanism of Action and Signaling Pathway
AZD4573 exerts its anti-cancer effects by inhibiting the transcriptional machinery essential for the survival of many cancer cells.
CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII) at the Serine 2 position (pSer2-RNAPII), a critical step for the transition from abortive to productive transcription elongation. By inhibiting CDK9, AZD4573 prevents this phosphorylation event, leading to a global downregulation of transcription, particularly of genes with short-lived mRNAs. Among these are key anti-apoptotic proteins like Mcl-1 and oncogenes such as MYC. The depletion of these survival proteins triggers the intrinsic apoptotic pathway, leading to cancer cell death.[3][6]
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific parameters may vary between studies.
KINOMEscan™ Profiling Assay
The KINOMEscan™ assay is a competition-based binding assay used to determine the interaction of a test compound with a large panel of kinases.
-
Assay Principle: Kinases are tagged with DNA and incubated with the test compound (AZD4573) and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.
-
Procedure:
-
A panel of 468 kinases is prepared.
-
Each kinase is incubated with AZD4573 at a single concentration (e.g., 0.1 µM).
-
The mixture is then added to wells containing the immobilized ligand.
-
After an incubation period to reach equilibrium, unbound kinase is washed away.
-
The amount of bound kinase is measured by qPCR.
-
Results are reported as "percentage of control," where a lower percentage indicates stronger binding of the test compound to the kinase.
-
In Vitro Cell Viability (IC50) Assay
This assay determines the concentration of a compound required to inhibit the growth of a cell line by 50%.
-
Cell Seeding: Cancer cell lines (e.g., A549, H460) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of the CDK9 inhibitor (AZD4573, SNS-032, or LY2857785) is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as MTT or CellTiter-Glo®, which quantifies the number of viable cells.
-
Data Analysis: The results are normalized to the vehicle control, and the IC50 value is calculated by fitting the data to a dose-response curve.
Conclusion
AZD4573 is a highly potent and selective CDK9 inhibitor with a distinct kinase inhibition profile compared to other CDK9-targeting agents like SNS-032 and LY2857785. Its high selectivity is a promising attribute for minimizing off-target effects and potentially leading to a wider therapeutic window. The data presented in this guide underscores the importance of comprehensive kinase profiling in the development of targeted cancer therapies and provides a valuable resource for researchers in the field. The ongoing clinical evaluation of AZD4573 will further elucidate its therapeutic potential in various malignancies.[7]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. SNS-032 is a potent and selective CDK 2, 7 and 9 inhibitor that drives target modulation in patient samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
Validating the Anti-Tumor Efficacy of AZD7254: A Comparative Guide for Researchers
This guide provides a comprehensive overview of the anti-tumor effects of AZD7254, a potent and orally active Smoothened (SMO) inhibitor. Given the limited publicly available data specifically for this compound, this document places its potential efficacy in the context of other well-characterized Hedgehog (Hh) pathway inhibitors, Vismodegib and Sonidegib. The guide details the mechanism of action, comparative efficacy, and the experimental protocols required to validate its anti-tumor properties.
Mechanism of Action: Targeting the Hedgehog Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting Smoothened (SMO), a key component of the Hedgehog (Hh) signaling pathway.[1][2] Under normal circumstances, the Patched (PTCH) receptor inhibits SMO. However, when the Hh ligand binds to PTCH, this inhibition is lifted, allowing SMO to activate the GLI family of transcription factors, which in turn promote the expression of genes involved in cell proliferation and survival. In several cancers, aberrant activation of the Hh pathway, often due to mutations in PTCH or SMO, leads to uncontrolled cell growth.[1][3] this compound, by directly binding to and inhibiting SMO, effectively blocks this oncogenic signaling cascade.[4]
Below is a diagram illustrating the canonical Hedgehog signaling pathway and the point of intervention for SMO inhibitors like this compound.
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened (SMO).
Comparative Efficacy of Hedgehog Pathway Inhibitors
While specific comparative data for this compound is not yet widely published, we can infer its potential performance by examining the clinical data of other FDA-approved SMO inhibitors, Vismodegib and Sonidegib. These agents have demonstrated efficacy in treating advanced basal cell carcinoma (BCC), a tumor type often driven by aberrant Hh signaling.[2]
| Feature | This compound | Vismodegib (GDC-0449) | Sonidegib (LDE225) |
| Target | Smoothened (SMO) | Smoothened (SMO) | Smoothened (SMO) |
| Mechanism of Action | Direct inhibitor of SMO | Direct inhibitor of SMO | Direct inhibitor of SMO |
| Approved Indications | Not yet approved | Metastatic or locally advanced Basal Cell Carcinoma (BCC)[5] | Locally advanced Basal Cell Carcinoma (BCC)[5] |
| Objective Response Rate (ORR) in locally advanced BCC | Data not available | 43% - 47.6%[5][6] | 44% - 60.6%[5][6] |
| Common Adverse Events | Data not available | Muscle spasms, alopecia, dysgeusia, fatigue, nausea[7][8] | Muscle spasms, alopecia, dysgeusia[8][9] |
Experimental Protocols for Validating Anti-Tumor Effects
The following are detailed, standard protocols for key in vitro and in vivo experiments essential for validating the anti-tumor effects of a compound like this compound.
In Vitro Assays
1. Cell Viability Assay (MTT Assay)
This assay assesses the effect of the compound on cell proliferation and viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[10][11]
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (and appropriate vehicle controls) for 24, 48, and 72 hours.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis (programmed cell death) by the compound.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Procedure:
-
Seed cells in a 6-well plate and treat with different concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[13]
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
-
In Vivo Assay
1. Xenograft Tumor Model
This model evaluates the anti-tumor efficacy of the compound in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of the drug on tumor growth is then monitored over time.
-
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., nude or NSG mice).[14][15]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally at a predetermined dose and schedule. The control group receives the vehicle.
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[14]
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical validation of an anti-tumor compound like this compound.
Caption: A generalized workflow for the preclinical evaluation of anti-tumor compounds.
Conclusion
This compound, as a Smoothened inhibitor, holds promise as an anti-tumor agent, particularly in cancers with a dependency on the Hedgehog signaling pathway. While direct comparative and extensive preclinical data for this compound are not yet publicly available, its mechanism of action aligns with that of clinically validated drugs like Vismodegib and Sonidegib. The experimental protocols detailed in this guide provide a robust framework for researchers to independently validate and characterize the anti-tumor effects of this compound in various cancer models. Further studies are warranted to fully elucidate its efficacy and safety profile and to identify patient populations that would most benefit from this targeted therapy.
References
- 1. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 3. rupress.org [rupress.org]
- 4. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. Sonidegib and vismodegib in the treatment of patients with locally advanced basal cell carcinoma: a joint expert opinion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. A Review of Hedgehog Inhibitors Sonidegib and Vismodegib for Treatment of Advanced Basal Cell Carcinoma - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
- 12. 2.3. MTT Cell Viability Assay [bio-protocol.org]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Mouse xenograft tumor model [bio-protocol.org]
- 15. LLC cells tumor xenograft model [protocols.io]
Comparative Analysis of Smoothened (SMO) Inhibitors: A Guide for Researchers
A deep dive into the performance, mechanisms, and experimental evaluation of key SMO inhibitors for cancer research and drug development.
The aberrant activation of the Hedgehog (Hh) signaling pathway is a critical driver in the development and progression of several human cancers, including basal cell carcinoma (BCC) and medulloblastoma (MB). The G protein-coupled receptor, Smoothened (SMO), is a central component of this pathway, making it a prime therapeutic target. This guide provides a comparative analysis of various SMO inhibitors, presenting key performance data, detailed experimental protocols for their evaluation, and visualizations of the underlying biological processes and experimental workflows.
Performance of SMO Inhibitors: A Quantitative Comparison
The potency of SMO inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and binding affinity (Ki). These values, determined through various in vitro assays, provide a standardized measure for comparing the efficacy of different compounds. The following table summarizes the reported IC50 and Ki values for several prominent SMO inhibitors.
| Inhibitor | Target | Assay Type | Cell Line/System | IC50 (nM) | Ki (nM) | Reference(s) |
| Vismodegib (GDC-0449) | SMO | Gli-Luciferase Reporter | Shh-LIGHT2 | 3 | - | [1] |
| SMO | GCP Proliferation | Mouse GCPs | 16.4 ± 2.5 | - | [2] | |
| SMO | BODIPY-cyclopamine binding | HEK293T (WT SMO) | 7.62 | - | [3] | |
| SMO (D473H mutant) | BODIPY-cyclopamine binding | HEK293T (D473H SMO) | 10450 | - | [3] | |
| Sonidegib (LDE-225) | SMO | Cell-free | Mouse | 1.3 | - | [1] |
| SMO | Cell-free | Human | 2.5 | - | [1] | |
| Glasdegib (PF-04449913) | SMO | Cell-free | Human SMO | 5 | - | [1] |
| Saridegib (IPI-926) | SMO | - | - | - | - | [4][5] |
| Taladegib (LY2940680) | SMO | - | - | - | - | [4] |
| Cyclopamine | SMO | Hh cell assay | TM3Hh12 | 46 | - | [1] |
| SMO | GCP Proliferation | Mouse GCPs | 414 ± 73 | - | [2] | |
| SANT-1 | SMO | Smo agonist inhibition | - | 20 | 1.2 | [1] |
| BMS-833923 (XL139) | SMO | BODIPY-cyclopamine binding | - | 21 | - | [6] |
| PF-5274857 | SMO | Hh signaling | - | 5.8 | 4.6 | [1] |
| Itraconazole | SMO | Hh signaling | - | ~800 | - | [7] |
Hedgehog Signaling Pathway and Mechanism of SMO Inhibitor Action
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 inhibits the activity of SMO. Upon ligand binding, this inhibition is relieved, allowing SMO to transduce the signal downstream, ultimately leading to the activation of GLI transcription factors and the expression of target genes involved in cell proliferation and survival.[1][8] SMO inhibitors act by directly binding to the SMO protein, preventing its activation even in the presence of Hedgehog ligand. This blockade effectively shuts down the downstream signaling cascade.[1]
Experimental Protocols for SMO Inhibitor Evaluation
The characterization of SMO inhibitors relies on a variety of robust in vitro and in vivo assays. Below are detailed methodologies for two key experiments.
Cell-Based GLI-Luciferase Reporter Assay
This assay is a cornerstone for quantifying the activity of the Hedgehog pathway in response to inhibitors. It utilizes a cell line engineered to express a luciferase reporter gene under the control of a GLI-responsive promoter.
Objective: To determine the IC50 of a test compound in inhibiting Hedgehog pathway activation.
Materials:
-
NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter (for normalization).
-
Complete culture medium (DMEM, 10% FBS, penicillin/streptomycin).
-
Assay medium (DMEM, 0.5% FBS, penicillin/streptomycin).
-
Recombinant SHH ligand or a SMO agonist (e.g., SAG).
-
Test SMO inhibitor.
-
96-well white, clear-bottom tissue culture plates.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.
-
Compound Treatment: Prepare serial dilutions of the test SMO inhibitor in assay medium. Remove the culture medium from the cells and add the diluted inhibitor.
-
Pathway Activation: After a pre-incubation period with the inhibitor (e.g., 1-2 hours), add a fixed concentration of SHH ligand or SAG to the wells to stimulate the Hedgehog pathway. Include control wells with no activator (baseline) and activator with no inhibitor (maximum signal).
-
Incubation: Incubate the plate for 24-48 hours to allow for reporter gene expression.
-
Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized luciferase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9][10][11]
BODIPY-Cyclopamine Competitive Binding Assay
This assay directly measures the ability of a test compound to compete with a fluorescently labeled SMO antagonist, BODIPY-cyclopamine, for binding to the SMO receptor.
Objective: To determine the binding affinity (Ki) of a test compound for the SMO receptor.
Materials:
-
HEK293 cells overexpressing human SMO.
-
BODIPY-cyclopamine.
-
Test SMO inhibitor.
-
Binding buffer (e.g., PBS with 0.1% BSA).
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Cell Preparation: Harvest HEK293 cells expressing SMO and resuspend them in binding buffer.
-
Competition Reaction: In a series of tubes, incubate a fixed concentration of BODIPY-cyclopamine with increasing concentrations of the test SMO inhibitor and the cell suspension. Include control tubes with no inhibitor (maximum binding) and a large excess of a known unlabeled SMO inhibitor (non-specific binding).
-
Incubation: Incubate the reactions at room temperature or 37°C for a sufficient time to reach binding equilibrium.
-
Washing: Wash the cells to remove unbound fluorescent ligand.
-
Fluorescence Measurement: Analyze the fluorescence of the cell-bound BODIPY-cyclopamine using a flow cytometer or quantify the fluorescence intensity using a fluorescence microscope.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the inhibitor concentration. Fit the data to a competition binding equation to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.[12][13]
Resistance to SMO Inhibitors
A significant challenge in the clinical use of SMO inhibitors is the development of resistance.[14] The primary mechanisms of resistance include:
-
On-target mutations in SMO: Mutations in the drug-binding pocket of SMO can prevent the inhibitor from binding effectively, leading to reactivation of the Hedgehog pathway.[15] The D473H mutation is a well-characterized example that confers resistance to vismodegib.[15][16]
-
Downstream alterations: Genetic alterations in components downstream of SMO, such as amplification of GLI2 or loss-of-function mutations in the negative regulator SUFU, can lead to pathway activation independent of SMO.[17]
-
Activation of bypass pathways: Other signaling pathways, such as the PI3K/AKT pathway, can be activated to promote cell survival and proliferation, bypassing the need for Hedgehog signaling.[18]
The development of next-generation SMO inhibitors aims to overcome these resistance mechanisms, for instance, by designing compounds that can bind to mutant forms of SMO.[16]
Conclusion
The development of SMO inhibitors has marked a significant advancement in the treatment of Hedgehog-driven cancers. This guide provides a framework for understanding and comparing these inhibitors based on their performance, mechanism of action, and the experimental methods used for their evaluation. For researchers and drug development professionals, a thorough understanding of these aspects is crucial for the rational design of new therapeutic strategies and for overcoming the challenges of drug resistance. The provided data and protocols serve as a valuable resource for the continued investigation and development of novel and more effective SMO-targeted therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the Tolerability of Hedgehog Pathway Inhibitors in the Treatment of Advanced Basal Cell Carcinoma: A Narrative Review of Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. web.stanford.edu [web.stanford.edu]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. A Smo/Gli Multitarget Hedgehog Pathway Inhibitor Impairs Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5.2.8. BODIPY-Cyclopamine Binding Assay [bio-protocol.org]
- 13. Flow Cytometry Analysis of Fluorescent BODIPY-Cyclopamine Competition Assay [bio-protocol.org]
- 14. mdpi.com [mdpi.com]
- 15. Switching Hedgehog inhibitors and other strategies to address resistance when treating advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Interfering with Resistance to Smoothened Antagonists by Inhibition of the PI3K Pathway in Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Sensitivity: A Comparative Guide to Biomarkers for Smoothened Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies has revolutionized oncology, and inhibitors of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway, have shown promise in treating cancers with aberrant Hh activation. AZD7254 is an orally active SMO inhibitor with demonstrated anti-cancer effects.[1] Understanding the molecular determinants of sensitivity and resistance to this class of drugs is paramount for patient stratification and the development of effective treatment strategies. This guide provides a comparative overview of key biomarkers implicated in the response to SMO inhibitors, supported by experimental data from preclinical studies on analogous compounds. Due to the limited availability of specific public data on this compound, this guide leverages findings from studies on other well-characterized SMO inhibitors like vismodegib and sonidegib to infer potential biomarkers for this compound sensitivity.
The Hedgehog Signaling Pathway and SMO Inhibition
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH) receptor. This binding relieves the inhibitory effect of PTCH on the G protein-coupled receptor, Smoothened (SMO). The activation of SMO leads to a signaling cascade that ultimately results in the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then drive the expression of target genes involved in cell proliferation, survival, and differentiation. In several cancers, mutations in PTCH or SMO, or overexpression of Hh ligands, can lead to constitutive activation of this pathway, promoting tumorigenesis.
This compound and other SMO inhibitors act by binding to and inhibiting the SMO receptor, thereby blocking the downstream signaling cascade and suppressing the expression of GLI target genes.
Figure 1. Simplified Hedgehog signaling pathway and the mechanism of action of this compound and other SMO inhibitors.
Key Biomarkers for SMO Inhibitor Sensitivity and Resistance
Preclinical and clinical studies with SMO inhibitors have identified several molecular alterations that can predict the response to treatment. These biomarkers can be broadly categorized into those affecting the drug target (SMO) and those impacting downstream signaling components.
SMO Gene Mutations
Mutations in the SMO gene are a critical determinant of both sensitivity and resistance to SMO inhibitors.
-
Activating Mutations: Certain activating mutations in SMO can render the pathway constitutively active, making tumors sensitive to SMO inhibition.
-
Resistance Mutations: Mutations within the drug-binding pocket of SMO can prevent the inhibitor from binding effectively, leading to acquired resistance. A frequently observed resistance mutation in patients treated with vismodegib is D473H.[2]
Table 1: In Vitro Efficacy of SMO Inhibitors Against Wild-Type and Mutant SMO
| Compound | Cell Line/System | SMO Genotype | IC50 (nM) | Fold Change in IC50 (vs. WT) | Reference |
| Vismodegib | NIH-3T3 cells | Wild-Type | 3 | - | [3] |
| Vismodegib | HEK293T cells expressing SMO | Wild-Type | ~80 | - | [4] |
| Vismodegib | HEK293T cells expressing SMO | D473H mutant | >10,000 | >125 | [4] |
| Sonidegib | Mouse medulloblastoma cells | Wild-Type | 1.3 | - | [5] |
| Sonidegib | Human medulloblastoma cells | Wild-Type | 2.5 | - | [5] |
Note: IC50 values can vary depending on the cell line and assay conditions.
Alterations in Downstream Hedgehog Pathway Components
Genetic alterations in genes downstream of SMO can also mediate resistance to SMO inhibitors by reactivating the pathway, even in the presence of effective SMO blockade.
-
SUFU Loss-of-Function: The Suppressor of Fused (SUFU) is a negative regulator of the Hh pathway that binds to and sequesters GLI proteins in the cytoplasm. Loss-of-function mutations or deletions in SUFU can lead to the release and activation of GLI transcription factors, bypassing the need for SMO signaling and thus conferring resistance to SMO inhibitors.
-
GLI Gene Amplification: Amplification of the GLI1 or GLI2 genes leads to an overabundance of these transcription factors, which can overcome the inhibitory effects of SMO antagonists and drive target gene expression.
Table 2: Impact of Downstream Hh Pathway Alterations on SMO Inhibitor Sensitivity
| Cell Line/Model | Cancer Type | Key Genetic Alteration | Response to SMO Inhibitor (Vismodegib/Sonidegib) | Reference |
| Medulloblastoma PDX | Medulloblastoma | PTCH1 mutation | Sensitive | [6] |
| Medulloblastoma cell line | Medulloblastoma | SUFU deletion | Resistant | [2] |
| Medulloblastoma cell line | Medulloblastoma | MYCN amplification | Resistant | [2] |
| Basal Cell Carcinoma biopsies | Basal Cell Carcinoma | GLI2 amplification | Acquired Resistance | [4] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate assessment of biomarker status and drug sensitivity. Below are representative protocols for key assays.
Protocol 1: Cell Viability Assay to Determine IC50 Values
This protocol describes a common method for assessing the effect of a compound on cell viability and calculating the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines of interest (e.g., wild-type and SMO mutant)
-
Complete cell culture medium
-
SMO inhibitor (e.g., this compound, vismodegib) dissolved in a suitable solvent (e.g., DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the SMO inhibitor in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for GLI1 Expression
This protocol outlines the steps for measuring the mRNA expression levels of the Hh pathway target gene, GLI1, in response to SMO inhibitor treatment.
Materials:
-
Cancer cells treated with SMO inhibitor or vehicle control
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
qRT-PCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad)
-
Primers for GLI1 and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Lyse the treated cells and extract total RNA using an RNA extraction kit following the manufacturer's protocol.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR Reaction Setup: Prepare the qRT-PCR reaction mixture containing the cDNA template, qRT-PCR master mix, and primers for GLI1 and the housekeeping gene in separate wells of a PCR plate.
-
Real-Time PCR: Run the qRT-PCR reaction in a real-time PCR instrument using an appropriate thermal cycling protocol.
-
Data Analysis: Determine the cycle threshold (Ct) values for GLI1 and the housekeeping gene. Calculate the relative expression of GLI1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.
Experimental and Logical Workflows
The identification and validation of biomarkers for SMO inhibitor sensitivity typically follow a structured workflow.
Figure 2. A typical workflow for the discovery and validation of predictive biomarkers for targeted therapies.
Conclusion
The efficacy of SMO inhibitors, including potentially this compound, is intrinsically linked to the genetic landscape of the tumor. Mutations in the drug target, SMO, and alterations in downstream components of the Hedgehog pathway, such as SUFU and GLI genes, are key determinants of sensitivity and resistance. A thorough understanding of these biomarkers and the implementation of robust experimental protocols for their assessment are crucial for the successful clinical development and application of this class of targeted agents. While specific data for this compound remains limited in the public domain, the wealth of information from other SMO inhibitors provides a strong foundation for identifying patients most likely to benefit from this therapeutic strategy and for designing rational combination therapies to overcome resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Genomic analysis of Smoothened inhibitor resistance in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Predictive modeling of resistance to SMO inhibition in a patient-derived orthotopic xenograft model of SHH medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Comparing Hedgehog Pathway Inhibitors in Cancer Research
A comprehensive guide for researchers and drug development professionals on the comparative efficacy, safety, and experimental evaluation of Hedgehog pathway inhibitors, with a focus on Vismodegib and Sonidegib in the treatment of basal cell carcinoma.
The Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development, has been implicated in the pathogenesis of several cancers when aberrantly reactivated. This has led to the development of targeted therapies known as Hedgehog pathway inhibitors (HPIs), which have shown significant clinical benefit, particularly in basal cell carcinoma (BCC). This guide provides an objective comparison of the leading HPIs, supported by clinical trial data and detailed experimental protocols to aid researchers in their drug development efforts.
The Hedgehog Signaling Pathway: A Key Therapeutic Target
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the transmembrane receptor Patched (PTCH). In the absence of a ligand, PTCH inhibits the activity of Smoothened (SMO), a G protein-coupled receptor-like protein. Upon ligand binding, this inhibition is relieved, allowing SMO to transduce a signal that ultimately leads to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). These transcription factors then regulate the expression of target genes involved in cell proliferation, survival, and differentiation. Most HPIs, including Vismodegib and Sonidegib, act by binding to and inhibiting SMO.
Figure 1: Simplified diagram of the canonical Hedgehog signaling pathway.
Clinical Efficacy: Vismodegib vs. Sonidegib in Basal Cell Carcinoma
The two most prominent FDA-approved Hedgehog pathway inhibitors are Vismodegib (Erivedge®) and Sonidegib (Odomzo®). Both are indicated for the treatment of locally advanced basal cell carcinoma (laBCC) that has recurred following surgery or radiation, or for patients who are not candidates for these interventions. Vismodegib is also approved for metastatic BCC (mBCC). While no direct head-to-head clinical trials have been conducted, a comparison of their pivotal trials, ERIVANCE (Vismodegib) and BOLT (Sonidegib), provides valuable insights into their relative performance.
| Efficacy Endpoint | Vismodegib (ERIVANCE trial)[1][2][3] | Sonidegib (BOLT trial)[4][5][6][7][8][9] |
| Locally Advanced BCC (laBCC) | ||
| Objective Response Rate (ORR) | 43% - 60.3% (Independent & Investigator Review) | 56.1% - 71.2% (Central & Investigator Review) |
| Complete Response Rate (CRR) | ~21% | ~5% (by stringent mRECIST) |
| Metastatic BCC (mBCC) | ||
| Objective Response Rate (ORR) | 30% - 48.5% (Independent & Investigator Review) | 7.7% - 23.1% (Central & Investigator Review) |
| Complete Response Rate (CRR) | 0% | Not reported |
Note: Response rates can vary based on the assessment criteria (e.g., RECIST 1.1 for ERIVANCE vs. a modified RECIST for BOLT) and whether the review was conducted by an independent facility or the study investigators. The BOLT trial for Sonidegib utilized a more stringent set of response criteria (BCC-mRECIST) for laBCC, which may contribute to the lower reported complete response rate compared to Vismodegib.[10]
Safety and Tolerability Profile
A significant consideration in the clinical use of HPIs is their side effect profile, which can often lead to treatment discontinuation. Both Vismodegib and Sonidegib share a similar spectrum of common adverse events, which are a direct consequence of on-target inhibition of the Hedgehog pathway in normal tissues.
| Adverse Event (Any Grade) | Vismodegib (ERIVANCE trial)[1][2][3] | Sonidegib (BOLT trial)[4][5][6][7][8][9] |
| Muscle Spasms | ~72% | ~54% |
| Alopecia (Hair Loss) | ~64% | ~49% |
| Dysgeusia (Taste Disturbance) | ~55% | ~44% |
| Weight Decrease | ~45% | ~32% |
| Fatigue | ~36% | ~39% |
| Nausea | ~30% | ~39% |
Adverse events are typically graded using the Common Terminology Criteria for Adverse Events (CTCAE), ranging from Grade 1 (mild) to Grade 5 (death related to the adverse event).[11][12][13][14][15] Most adverse events associated with Vismodegib and Sonidegib are Grade 1 or 2.
Pharmacokinetic Properties
Vismodegib and Sonidegib exhibit distinct pharmacokinetic profiles which may influence their clinical activity and tolerability.
| Pharmacokinetic Parameter | Vismodegib[4][16] | Sonidegib[4][16] |
| Time to Peak Plasma Concentration (Tmax) | ~2 days (single dose) | 2-4 hours |
| Time to Steady State | ~21 days | ~17 weeks |
| Plasma Protein Binding | >99% (concentration-dependent) | >97% (non-concentration-dependent) |
| Volume of Distribution (Vd) | 16.4 - 26.6 L | 9,170 L |
| Elimination Half-life (t1/2) | ~4 days (continuous dosing) | ~28 days |
Sonidegib's significantly larger volume of distribution suggests more extensive tissue penetration compared to Vismodegib.[4]
Experimental Protocols: A Guide for Preclinical Evaluation
A standardized workflow is essential for the preclinical evaluation and comparison of novel Hedgehog pathway inhibitors.
Figure 2: A typical preclinical experimental workflow for evaluating Hedgehog pathway inhibitors.
Key In Vitro Assays:
-
Hedgehog Pathway Reporter Assays: These assays utilize cell lines engineered to express a reporter gene (e.g., luciferase) under the control of a Gli-responsive promoter. Inhibition of the pathway by a test compound results in a quantifiable decrease in reporter activity.[17]
-
Cell Proliferation and Viability Assays: The effect of HPIs on the growth of cancer cell lines with aberrant Hh signaling (e.g., BCC cell lines) is assessed using standard methods like MTT or CellTiter-Glo assays.
-
Target Gene Expression Analysis: Quantitative PCR (qPCR) or Western blotting can be used to measure the expression of Hh target genes (e.g., GLI1, PTCH1) to confirm on-target activity of the inhibitor.
Key In Vivo Models:
-
Patient-Derived Xenograft (PDX) Models: These models, where human tumor tissue is implanted into immunodeficient mice, are considered more representative of the patient's tumor heterogeneity and microenvironment.[18][19]
-
Cell Line-Derived Xenograft (CDX) Models: Cancer cell lines are injected into immunodeficient mice to form tumors.[20]
-
Genetically Engineered Mouse Models (GEMMs): Mice with genetic alterations that lead to the development of BCC-like tumors are valuable for studying tumorigenesis and therapeutic response.[21][22]
Investigating Mechanisms of Resistance
A significant challenge with HPIs is the development of acquired resistance. Understanding the underlying mechanisms is crucial for developing next-generation inhibitors and combination therapies.
Mechanisms of resistance to SMO inhibitors can be broadly categorized as:
-
On-target resistance: Mutations in the SMO gene that prevent drug binding.[23][24]
-
Downstream pathway activation: Genetic alterations in components downstream of SMO, such as amplification of GLI2 or loss-of-function mutations in SUFU.[23][24]
-
Activation of bypass signaling pathways: Upregulation of other signaling pathways (e.g., PI3K/AKT) that can activate GLI transcription factors independently of SMO.
A typical experimental workflow to investigate these resistance mechanisms is outlined below:
Figure 3: Experimental workflow for investigating mechanisms of resistance to Hedgehog pathway inhibitors.
Conclusion
Vismodegib and Sonidegib have revolutionized the treatment of advanced basal cell carcinoma, demonstrating the power of targeting the Hedgehog signaling pathway. While their efficacy and safety profiles are broadly similar, differences in their pharmacokinetic properties and approved indications provide a basis for clinical decision-making. For researchers and drug development professionals, a thorough understanding of the preclinical and clinical evaluation methodologies is paramount for the successful development of novel and improved Hedgehog pathway inhibitors that can overcome the challenge of acquired resistance and expand the therapeutic reach of this important class of drugs.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. Long-term safety and efficacy of vismodegib in patients with advanced basal cell carcinoma: Final update (30-month) of the pivotal ERIVANCE BCC study. - ASCO [asco.org]
- 3. Pivotal ERIVANCE basal cell carcinoma (BCC) study: 12-month update of efficacy and safety of vismodegib in advanced BCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benefit–risk assessment of sonidegib and vismodegib in the treatment of locally advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Sonidegib Following Dose Reduction and Treatment Interruption in Patients with Advanced Basal Cell Carcinoma During 42-Month BOLT Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Long‐term efficacy and safety of sonidegib in patients with locally advanced and metastatic basal cell carcinoma: 30‐month analysis of the randomized phase 2 BOLT study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Efficacy and Safety Trial Results | ODOMZO® (sonidegib) for Dermatologists [odomzo.com]
- 10. ascopubs.org [ascopubs.org]
- 11. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 12. Use and misuse of common terminology criteria for adverse events in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dipg.org [dipg.org]
- 14. dctd.cancer.gov [dctd.cancer.gov]
- 15. ctc.ucl.ac.uk [ctc.ucl.ac.uk]
- 16. tandfonline.com [tandfonline.com]
- 17. Hedgehog (Hh) Reporter Activity Assay [agris.fao.org]
- 18. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research [e-crt.org]
- 19. Patient Derived Tumor Xenografts: transforming clinical samples into mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Establishment of murine basal cell carcinoma allografts – a potential model for preclinical drug testing and for molecular analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Experimental Models for BCC [jscimedcentral.com]
- 23. Reproducibility of academic preclinical translational research: lessons from the development of Hedgehog pathway inhibitors to treat cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
No Clinical Trials Found for AZD7254
As of the latest information available, there are no registered clinical trials for the investigational drug AZD7254.[1] Searches of major clinical trial registries and drug approval agency databases, including the FDA and EMA, show no current or past clinical studies involving this compound.[1] Therefore, a comparison guide based on clinical performance and experimental data from human trials cannot be compiled at this time.
This compound is identified as a potent, orally active Smoothened (SMO) inhibitor with potential anti-cancer properties.[2] Preclinical data suggests it exhibits tumor growth inhibition in animal models.[2]
Preclinical Profile of this compound:
Mechanism of Action: this compound functions by inhibiting the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[2] The Hedgehog pathway is crucial during embryonic development and its aberrant activation in adults is linked to the development and progression of various cancers. By blocking SMO, this compound aims to disrupt this signaling cascade and thereby inhibit cancer cell growth.
Preclinical Efficacy: In a co-implant xenograft model using HT29-MEF (murine embryonic fibroblast), oral administration of this compound at a dose of 40 mg/kg twice daily for 10 days resulted in the inhibition of tumor growth.[2]
Pharmacokinetics: Preclinical studies have shown that this compound has moderate plasma clearance in mice and rats.[2]
Safety Profile: In vitro assays indicated that this compound is inactive in Na+ or K+ ion channel assays but does show moderate inhibition of the hERG channel.[2]
Hedgehog Signaling Pathway:
The diagram below illustrates the canonical Hedgehog signaling pathway and the point of intervention for a SMO inhibitor like this compound.
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on the SMO receptor.
Without clinical data for this compound, a direct comparison with other approved or investigational drugs for specific cancer indications is not feasible. The development status of this compound may change, and future updates from the sponsoring pharmaceutical company would be necessary to provide any clinical comparisons.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of AZD7254
The proper disposal of the investigational drug AZD7254 is a critical component of laboratory safety and environmental responsibility. As a pharmacologically active compound, this compound and all materials contaminated with it must be treated as hazardous waste. Adherence to these guidelines is essential to protect personnel and the environment from potential harm.
Core Principle: Treat as Cytotoxic Waste
Due to its nature as a potent, biologically active molecule, this compound should be handled and disposed of following established protocols for cytotoxic agents.[1][2][3] This approach ensures the highest level of safety. The fundamental principle is to prevent the release of the active pharmaceutical ingredient (API) into the environment and to avoid occupational exposure.[4]
Segregation and Containment
Proper segregation of waste is the first and most critical step in the disposal process. All items that have come into contact with this compound must be segregated from regular laboratory trash and other waste streams.
Table 1: Waste Categorization and Container Requirements for this compound Disposal
| Waste Type | Description | Container Type |
| Solid Waste | Contaminated personal protective equipment (PPE) such as gloves, gowns, and masks; bench paper; weigh boats; pipette tips; and empty vials. | Red biohazard bags placed within a rigid, leak-proof, and clearly labeled "Cytotoxic Waste" or "Chemotherapy Waste" container.[1][5] |
| Liquid Waste | Unused solutions of this compound; contaminated solvents; and media from cell culture experiments. | Sealable, shatter-resistant containers clearly labeled "Cytotoxic Liquid Waste" and indicating the chemical contents. Do not mix with other chemical waste streams. |
| Sharps Waste | Needles, syringes, scalpels, and glass vials (even if empty) that have been in contact with this compound. | Puncture-proof, rigid red sharps containers specifically designated for cytotoxic sharps.[1][5] |
| Bulk Quantities | Unused or expired pure this compound powder. | Must be disposed of as hazardous chemical waste. Keep in the original or a suitable, tightly sealed container labeled "Bulk Cytotoxic Waste: this compound".[1] |
Step-by-Step Disposal Protocol
-
Wear Appropriate PPE: Before handling any waste contaminated with this compound, personnel must be wearing appropriate personal protective equipment, including double gloves, a disposable gown, and safety glasses.
-
Segregate at the Point of Generation: Immediately place any contaminated item into the correct waste container as detailed in Table 1.
-
Securely Close Containers: Ensure that all waste bags are securely sealed and that the lids of rigid containers are tightly closed before removal from the work area.
-
Labeling: All waste containers must be clearly labeled with the universal biohazard symbol and the words "Cytotoxic Waste".[3]
-
Storage: Store filled waste containers in a designated, secure area with limited access, away from general laboratory traffic, until they are collected by a licensed hazardous waste disposal service.
-
Final Disposal: The ultimate disposal of this compound waste must be through high-temperature incineration by a certified hazardous waste management company.[1][6] This is the recommended method to ensure the complete destruction of the active compound.[7] Never dispose of this compound or its contaminated materials in standard trash, down the drain, or through any other non-validated method.
Emergency Spill Procedures
In the event of a spill, the area should be immediately secured. A cytotoxic spill kit should be used for cleanup.[4][5] All materials used for cleaning the spill are also considered cytotoxic waste and must be disposed of accordingly.
Disposal Workflow for this compound
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 3. safework.nsw.gov.au [safework.nsw.gov.au]
- 4. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kingstonhsc.ca [kingstonhsc.ca]
- 6. Barcoding drug information to recycle unwanted household pharmaceuticals: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Essential Safety and Operational Guide for Handling AZD7254
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of AZD7254. Given that this compound is identified as a potent, orally active Smoothened (SMO) inhibitor with anti-cancer properties, it should be handled with the utmost care as a potentially hazardous compound.[1][2] The following protocols are based on best practices for handling potent, investigational antineoplastic agents.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against exposure to hazardous chemicals. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. For all operations involving this compound, the following PPE is recommended:
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Gloves | Wear two pairs of chemotherapy-rated nitrile gloves.[3] Change gloves immediately if contaminated, punctured, or torn. Dispose of contaminated gloves as hazardous waste. |
| Body Protection | Disposable Gown | A disposable, solid-front, back-closing gown made of a low-permeability fabric should be worn.[3] Cuffs should be tucked into the inner gloves. |
| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical splash goggles that comply with OSHA standards.[4] For procedures with a high risk of splashes or aerosol generation, a face shield should be worn in addition to goggles.[4] |
| Respiratory Protection | NIOSH-Approved Respirator | For handling the solid compound or when there is a risk of aerosol generation, a NIOSH-approved respirator (e.g., N95 or higher) is required.[3][5] All respirator use must be in accordance with a comprehensive respiratory protection program. |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes are mandatory in the laboratory to protect against spills and falling objects.[4] |
Operational Handling Plan
Engineering Controls:
-
Chemical Fume Hood or Biological Safety Cabinet: All weighing, reconstitution, and aliquoting of this compound should be performed in a certified chemical fume hood or a Class II Biological Safety Cabinet to minimize inhalation exposure.
-
Closed System Transfer Devices (CSTDs): When transferring solutions of this compound, the use of CSTDs is recommended to prevent the release of aerosols and vapors.[3]
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering it with a disposable, absorbent, plastic-backed liner.
-
Weighing: Carefully weigh the solid compound in a chemical fume hood. Use a dedicated set of utensils (spatula, weigh paper).
-
Reconstitution: Add the solvent to the solid compound slowly and carefully to avoid splashing. Gently swirl or vortex to dissolve; do not sonicate unless the vessel is sealed, as this can generate aerosols.
-
Labeling: All containers holding this compound, whether in solid or solution form, must be clearly labeled with the compound name, concentration, date, and appropriate hazard warnings.
-
Transport: When moving containers of this compound, use a secondary, shatterproof container.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Solid Waste: All disposable PPE (gloves, gowns, etc.), weigh papers, and other contaminated materials should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container. Do not pour any waste down the drain.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
Decontamination: All non-disposable equipment and work surfaces should be decontaminated after use. A suitable decontamination solution (e.g., 10% bleach solution followed by a rinse with 70% ethanol and then water) should be used, and the cleaning materials disposed of as hazardous waste.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
